molecular formula C12H23NO B13639914 [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Cat. No.: B13639914
M. Wt: 197.32 g/mol
InChI Key: UDXYDGOWXCGIFZ-UHFFFAOYSA-N
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Description

[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl)methanol

InChI

InChI=1S/C12H23NO/c1-9(2)13-11-4-3-5-12(13)7-10(6-11)8-14/h9-12,14H,3-8H2,1-2H3

InChI Key

UDXYDGOWXCGIFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCCC1CC(C2)CO

Origin of Product

United States
Foundational & Exploratory

Physicochemical Properties and Stability Profile of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Analytical Characterization

Executive Summary

The compound [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (CAS No. 1209437-82-0) is a highly specialized bicyclic aliphatic amine. Built upon a granatane (9-azabicyclo[3.3.1]nonane) scaffold, this molecule serves as a critical synthetic intermediate and structural motif in the design of neuroactive agents, most notably 5-HT3 receptor antagonists. This whitepaper synthesizes the structural dynamics, physicochemical properties, degradation liabilities, and analytical workflows required to successfully handle and characterize this compound in a drug development setting.

Molecular Architecture & Stereochemistry

The pharmacological utility of the 9-azabicyclo[3.3.1]nonane ring system is intrinsically linked to its 3D architecture. The stereochemical arrangement and conformational flexibility of this bicyclic system dictate its binding affinity to biological targets[1].

Conformational Dynamics

The granatane ring is not a static entity; it exists in a dynamic equilibrium between several conformations, predominantly the chair-chair (C,C) and boat-chair (B,C) forms. The equilibrium is heavily influenced by the steric bulk of the N9-substituent (isopropyl) and the orientation of the C3-substituent (hydroxymethyl).

Research on related granisetron derivatives demonstrates that exo-granatane derivatives typically adopt a stable chair-chair conformation. Conversely, endo-granatanes often undergo a ring flip to a boat-chair conformation to alleviate severe transannular steric strain between the C3-substituent and the N9-alkyl group[2].

Nitrogen Inversion

The tertiary amine at the bridgehead undergoes rapid nitrogen inversion at room temperature, toggling the N-isopropyl group between axial and equatorial orientations. The bulky, branched nature of the isopropyl group heavily biases the equilibrium toward the equatorial position to minimize 1,3-diaxial interactions with the axial protons of the bicyclic framework.

Conformation CC Chair-Chair (C,C) Equatorial N-Isopropyl Exo-Hydroxymethyl TS Planar N-Transition State (High Energy) CC->TS Nitrogen Inversion & Ring Flip TS->CC BC Boat-Chair (B,C) Axial N-Isopropyl Endo-Hydroxymethyl TS->BC Steric Relief BC->TS

Conformational equilibrium of the granatane core driven by steric interactions.

Physicochemical Profiling

The physicochemical behavior of this compound is defined by its basic tertiary amine and polar primary alcohol, which are balanced against the lipophilic granatane core and the isopropyl group.

Table 1: Quantitative Physicochemical Properties

PropertyValue / EstimateCausality & Impact
Molecular Formula C₁₂H₂₃NOEstablishes the baseline mass for MS identification.
Molecular Weight 197.32 g/mol Low MW allows for high ligand efficiency in fragment-based drug design.
LogP (Octanol/Water) ~1.8 - 2.2The isopropyl group increases lipophilicity compared to N-methyl analogs, enhancing blood-brain barrier (BBB) permeability.
pKa (Conjugate Acid) ~10.5 - 11.8The intrinsic basicity of the granatane core (pKa ~11.8[3]) ensures the amine is >99% protonated at physiological pH (7.4), promoting solubility.
Topological Polar Surface Area 23.5 ŲContributed by the -OH and tertiary amine. Highly ideal for CNS penetration (TPSA < 90 Ų).
H-Bond Donors / Acceptors 1 / 2The primary alcohol acts as both; the tertiary amine acts as an acceptor.

Chemical Stability & Degradation Pathways

Understanding the degradation profile is critical for formulation, storage, and handling. The molecule possesses two primary reactive centers susceptible to environmental stress.

  • Oxidative Degradation (Tertiary Amine): The most susceptible pathway is the oxidation of the N9 tertiary amine to form an N-oxide. The electron-donating isopropyl group increases the electron density on the nitrogen, making it highly susceptible to peroxides and atmospheric oxygen over prolonged periods.

  • Alcohol Oxidation: Under strong oxidative stress, the primary alcohol can be oxidized to an aldehyde, and subsequently to a carboxylic acid.

  • Thermal & Hydrolytic Stability: The bicyclic carbon framework is highly resistant to hydrolysis. However, thermal stress can exponentially accelerate the aforementioned oxidative pathways.

Degradation API [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (Parent API) NOxide N-Oxide Degradant (+16 Da) API->NOxide Oxidative Stress (H2O2, O2) Tertiary Amine Oxidation Aldehyde Aldehyde Intermediate (-2 Da) API->Aldehyde Primary Alcohol Oxidation Acid Carboxylic Acid Degradant (+14 Da) Aldehyde->Acid Further Oxidation

Primary oxidative degradation pathways for the target granatane derivative.

Experimental Workflows & Protocols

Protocol 1: Stability-Indicating LC-MS Assay for Forced Degradation

To validate the stability profile for regulatory submissions, a forced degradation study following ICH Q1A guidelines is required.

  • Step 1: Sample Preparation. Dissolve the compound in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • Step 2: Stress Conditions.

    • Oxidative: Add 3% H₂O₂ (v/v) and incubate at 25°C for 24 hours. (Causality: Specifically targets the electron-rich tertiary amine to induce N-oxide formation).

    • Thermal/Hydrolytic: Add 0.1 N HCl or 0.1 N NaOH and incubate at 60°C for 7 days. (Causality: Assesses the stability of the bicyclic skeleton and potential elimination reactions).

  • Step 3: Quenching. Neutralize acidic/basic samples. Dilute all samples to 0.1 mg/mL with the mobile phase.

  • Step 4: LC-MS Analysis. Use a C18 reverse-phase column. Monitor for the +16 Da (N-oxide) and -2 Da (aldehyde) mass shifts using ESI+ mode.

  • Self-Validation System: Inject a control standard of the parent API. The system is validated if the API peak exhibits a tailing factor (Tf) ≤ 1.5. If the basic amine strictly tails, switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) to ensure the tertiary amine remains unprotonated and interacts uniformly with the stationary phase.

Protocol 2: Stereochemical Elucidation via 2D NMR

Because the exo and endo isomers exhibit drastically different pharmacological profiles, NMR is used to determine the exact conformation[1].

  • Step 1: Solvent Selection. Dissolve 10 mg of the compound in 0.6 mL of CDCl₃. (Causality: CDCl₃ is non-polar enough to prevent disruption of internal hydrogen bonding, preserving the natural solution-state conformation).

  • Step 2: Data Acquisition. Acquire ¹H, ¹³C, COSY, and NOESY/ROESY spectra at 400 MHz or higher.

  • Step 3: Coupling Constant Analysis. Evaluate the vicinal coupling constants (³J) of the C3 proton. In a chair-chair conformation, an axial C3 proton (indicating an equatorial/exo hydroxymethyl group) will show large trans-diaxial coupling constants (~10-12 Hz) with the adjacent C2/C4 axial protons. A boat-chair conformation will alter these dihedral angles, significantly reducing these coupling constants.

  • Self-Validation System: Verify the solvent residual peak (CDCl₃ at 7.26 ppm) is sharp and correctly calibrated. The integration of the N-isopropyl methyl doublet (~1.0 ppm, 6H) must perfectly match the integration of the C3 hydroxymethyl protons (2H) to confirm sample purity before stereochemical assignment.

Applications in Drug Discovery

The granatane scaffold is a privileged structure in medicinal chemistry, serving as a higher homologue of the tropane (8-azabicyclo[3.2.1]octane) ring system. Compounds like granisetron utilize the 9-methyl-granatane core to achieve highly selective competitive antagonism at the 5-HT3 receptor. This binding is driven by a crucial cation-π interaction between the protonated bridgehead nitrogen and tryptophan residues in the receptor's binding pocket[4].

The substitution of a methyl group with an isopropyl group in [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol increases the steric bulk, which can be leveraged to probe the spatial limits of a receptor's hydrophobic pocket. Furthermore, the hydroxymethyl group serves as a versatile synthetic handle for attaching fluorophores, biophysical tags, or additional pharmacophores[5].

References

  • Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives. Journal of Medicinal Chemistry / PMC. URL:[Link]

  • 9-azabicyclo[3.3.1]nonane CAS 280-97-7. Home Sunshine Pharma. URL:[Link]

  • Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. ACS Chemical Neuroscience / PMC. URL:[Link]

  • Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. Journal of Medicinal Chemistry. URL:[Link]

Sources

Crystal Structure and Stereochemistry of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (also known as 9-isopropyl-9-azabicyclo[3.3.1]nonan-3-yl)methanol) is a highly functionalized derivative of the granatane (9-azabicyclo[3.3.1]nonane) scaffold. Granatane derivatives are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in neuroactive agents, such as 5-HT3 receptor antagonists.

Understanding the precise 3D architecture of this molecule is critical for rational drug design. This technical guide provides an in-depth analysis of its conformational landscape, stereochemical dynamics (specifically nitrogen inversion), and solid-state crystallographic properties, culminating in a field-validated experimental protocol for its synthesis and structural elucidation.

Conformational Landscape of the Granatane Core

The 9-azabicyclo[3.3.1]nonane core consists of two fused six-membered rings. The flexibility of this bicyclic system allows it to adopt several conformations, predominantly the chair-chair (C,C) and chair-boat (C,B) forms[1].

In the standard C,C conformation, the molecule experiences severe steric repulsion between the endo protons at the C3 and C7 positions. This phenomenon, known as the "bicyclic effect" or flagpole interaction, forces the rings to undergo a slight geometric flattening to alleviate strain. Depending on the steric bulk of the substituents at the C3 position, the molecule may entirely flip into a C,B conformation to minimize this internal energy penalty[2].

Stereochemical Dynamics: N-Inversion and C3 Configuration

The stereochemistry of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is governed by two primary structural features:

  • Nitrogen Inversion (N9): The bridgehead nitrogen atom possesses a lone pair and bears a bulky propan-2-yl (isopropyl) group. In solution, this nitrogen undergoes rapid inversion, creating a dynamic equilibrium between the N-equatorial and N-axial invertomers[3]. Computational and NMR studies demonstrate that the steric bulk of the N-substituent heavily dictates this equilibrium. While smaller alkyl groups may favor the axial position to minimize 1,3-diaxial interactions, the bulky isopropyl group often shifts the thermodynamic preference toward the equatorial invertomer to avoid severe steric clashes with the bicyclic framework[3].

  • C3 Stereocenter: The hydroxymethyl group (-CH₂OH) at the C3 position introduces a stable stereocenter. This group can occupy either the endo (pointing inward toward the bicyclic cavity) or exo (pointing outward) configuration[4]. The exo configuration is generally thermodynamically favored as it avoids exacerbating the C3-C7 flagpole interactions.

N_Inversion Eq N-Equatorial Invertomer (Chair-Chair) TS Planar Nitrogen Transition State Eq->TS Activation TS->Eq Relaxation Ax N-Axial Invertomer (Chair-Chair) TS->Ax Inversion Ax->TS Reversion

Nitrogen inversion pathway between equatorial and axial conformers.

Solid-State Stereochemistry and X-Ray Crystallography

While NMR spectroscopy provides a time-averaged view of dynamic processes in solution, X-ray crystallography captures the thermodynamically preferred conformer locked in the solid state.

Upon crystallization, the rapid N-inversion ceases. The crystal packing is heavily influenced by the C3-hydroxymethyl group, which acts as a potent hydrogen bond donor and acceptor. Intermolecular hydrogen bonding (typically O-H···N or O-H···O interactions) creates a robust crystalline lattice. This extensive hydrogen-bonding network often dictates which N-invertomer crystallizes, sometimes stabilizing a conformer in the solid state that is not the most abundant in solution[2].

Quantitative Data Summary

The following table summarizes the typical quantitative parameters observed in the crystallographic and conformational analysis of substituted granatane derivatives.

ParameterValue / CharacteristicCausality / Significance
Preferred Ring Conformation Chair-Chair (C,C) or Chair-Boat (C,B)C,C is favored, but C,B is adopted to relieve severe C3-C7 flagpole steric interactions[1].
N-Inversion Barrier (ΔG‡) ~35 - 45 kJ/molLow barrier allows rapid equilibrium in solution; completely locked in the solid state lattice[3].
C-N-C Bond Angle ~112° - 115°Widened compared to standard sp³ amines to accommodate the bulky 9-isopropyl group.
Intermolecular H-Bonding O-H···N distance: ~2.7 - 2.9 ÅDrives crystal packing; stabilizes the specific N-invertomer in the solid state.

Experimental Methodologies: Synthesis and Crystallization

To achieve high-quality single crystals for X-ray diffraction, the synthesis and purification must be rigorously controlled. Below is a self-validating protocol designed for high stereochemical fidelity.

Workflow N1 1. Robinson-Schöpf Condensation (Core Assembly) N2 2. Reductive Alkylation (N-Isopropyl Installation) N1->N2 N3 3. Ketone Reduction (C3-Hydroxymethyl Formation) N2->N3 N4 4. Slow Evaporation Crystallization (Thermodynamic Control) N3->N4 N5 5. Single-Crystal XRD (Stereochemical Elucidation) N4->N5

Step-by-step synthetic and crystallographic workflow.

Phase 1: Core Assembly and Homologation
  • Robinson-Schöpf Condensation: React glutaraldehyde, acetonedicarboxylic acid, and isopropylamine in an aqueous citrate buffer.

    • Causality: This thermodynamically driven double-Mannich reaction requires a strictly maintained pH (typically ~5.5). This ensures the amine remains sufficiently nucleophilic while keeping the dialdehyde and dicarboxylic acid in their reactive states[1].

    • Validation: Monitor via LC-MS. The disappearance of the iminium intermediate and the appearance of the 9-isopropyl-9-azabicyclo[3.3.1]nonan-3-one mass peak validates the core assembly.

  • C3-Hydroxymethyl Formation: Convert the C3-ketone to an epoxide using trimethylsulfoxonium iodide (Corey-Chaykovsky reaction), followed by regioselective ring-opening and reduction using LiAlH₄ in anhydrous THF at 0 °C.

    • Causality: The Corey-Chaykovsky reaction favors equatorial attack on the sterically hindered bicyclic ketone. The subsequent LiAlH₄ reduction must be performed at 0 °C to prevent retro-aldol cleavage, yielding the desired exo-hydroxymethyl derivative[4].

    • Validation: ¹H NMR analysis. A distinct doublet for the -CH₂OH protons and the upfield shift of the C3 proton confirm successful reduction.

Phase 2: Thermodynamically Controlled Crystallization
  • Solvent System Preparation: Dissolve the highly purified compound (>99% by HPLC) in a binary solvent system of ethyl acetate and heptane (1:3 v/v).

  • Slow Evaporation: Place the vial in a vibration-free environment at a constant 4 °C. Allow the solvent to evaporate slowly through a pinhole-punctured septum over 7–14 days.

    • Causality: Ethyl acetate provides initial solubility, while heptane acts as a non-polar antisolvent. Slow evaporation at a low temperature reduces the kinetic energy of the system. This allows the molecules to reversibly arrange into the most thermodynamically stable hydrogen-bonded lattice, effectively locking the N-invertomer in its preferred state without kinetic trapping[2].

    • Validation: The formation of optically clear, block-like single crystals with sharp, well-defined edges indicates a highly ordered lattice suitable for X-ray diffraction.

References

  • Source: academie-sciences.
  • Title: Stereochemistry of 9-Azabicyclo[3.3.
  • Source: beilstein-journals.
  • Source: researchgate.

Sources

Safety Data Sheet (SDS) and handling guidelines for[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Disclaimer: No specific Safety Data Sheet (SDS) for [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is publicly available at the time of this writing. This guide has been compiled by a Senior Application Scientist to provide a comprehensive overview of safe handling procedures based on an analysis of the compound's chemical structure and data from structurally related molecules. The recommendations herein are based on scientific principles and data from analogous compounds and should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel in your facility.

Introduction and Structural Rationale for Safety Assessment

[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is a complex organic molecule featuring a bicyclic amine core. This structure is found in a variety of biologically active compounds and synthetic intermediates.[1] The safe handling of this compound requires a deep understanding of its constituent parts: the 9-azabicyclo[3.3.1]nonane scaffold, the N-isopropyl (propan-2-yl) group, and the primary alcohol (methanol) functionality. This guide will deconstruct the potential hazards associated with each of these components to build a holistic safety protocol.

The 9-azabicyclo[3.3.1]nonane core is a key structural motif in various alkaloids and synthetic compounds, some of which exhibit significant biological activity.[1] The presence of a tertiary amine introduces the potential for basicity and reactivity with acids. The N-isopropyl group is a common substituent in pharmaceuticals. The exocyclic methanol group presents hazards typical of primary alcohols, including potential flammability and toxicity.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For novel compounds like [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, this involves a qualitative analysis of potential hazards.

Inferred Toxicological Profile

While specific toxicological data is unavailable, we can infer potential hazards from related structures. The core bicyclic amine could be biologically active. For related azabicyclo[3.3.1]nonane derivatives, toxicological properties have not been thoroughly investigated.[2] However, many alkaloids with similar cores exhibit potent physiological effects. Therefore, it is prudent to treat this compound as potentially toxic if ingested, inhaled, or absorbed through the skin.

Methanol, a related simple alcohol, is toxic and can cause damage to organs.[3] While the methanol group in the target molecule is part of a larger structure, it is crucial to consider the possibility of metabolic cleavage or similar toxicological pathways.

Physical and Chemical Hazards

The physical and chemical properties of a compound are critical to understanding its safe handling requirements.

PropertyInferred Value/CharacteristicRationale and Safety Implication
Physical Form Likely a solid at room temperatureBased on the molecular weight and complexity, a solid form is expected. This reduces the risk of vapor inhalation compared to a volatile liquid.
Boiling Point HighThe bicyclic structure and polar alcohol group suggest a high boiling point, likely over 200°C. This indicates low volatility under standard conditions.
Solubility Likely soluble in organic solvents and potentially in acidic aqueous solutions.The molecule has both polar (alcohol, amine) and non-polar (bicyclic core, isopropyl group) regions. Solubility in common organic solvents like methanol, ethanol, and dichloromethane is expected. The amine group suggests solubility in acidic water due to salt formation.
Reactivity Potential for reactivity with strong oxidizing agents and strong acids.The tertiary amine is basic and will react with acids. The alcohol group can be oxidized. Contact with strong oxidizing agents should be avoided.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary line of defense against chemical exposure is the use of appropriate engineering controls.

  • Chemical Fume Hood: All manipulations of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors, although the compound is expected to be of low volatility.[5]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide a crucial barrier between the researcher and the chemical.

PPESpecificationRationale
Gloves Nitrile or neoprene glovesThese materials provide good resistance to a broad range of organic chemicals. Double gloving is recommended for any direct handling.
Eye Protection Chemical safety goggles and a face shieldGoggles protect against splashes, while a face shield provides an additional layer of protection for the entire face.[4]
Lab Coat Flame-resistant lab coatA flame-resistant lab coat should be worn at all times in the laboratory to protect against splashes and potential fire hazards.
Respiratory Protection Not generally required for handling small quantities in a fume hood.Due to the expected low volatility, respiratory protection is not anticipated to be necessary for standard laboratory use. However, if there is a potential for aerosol generation or if handling large quantities, a risk assessment should be performed to determine if a respirator is needed.[2]
Storage Requirements

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

  • Container: Store in a tightly sealed, clearly labeled container.[4]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collect: Place the spilled material and absorbent into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Experimental Workflows and Diagrams

Visualizing workflows can enhance understanding and compliance with safety procedures.

Workflow for Weighing and Solution Preparation

Caption: Workflow for weighing and preparing solutions of the compound.

Emergency Response Decision Tree

Caption: Decision tree for responding to laboratory emergencies.

Conclusion

The safe handling of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol requires a cautious and informed approach. While a specific SDS is not available, by analyzing its structural components and adhering to the principles of good laboratory practice, researchers can minimize risks. This guide provides a framework for developing a comprehensive safety plan, which should always be tailored to the specific experimental conditions and institutional safety policies.

References

  • Sigma-Aldrich. (2025, November 6).
  • Merck. (n.d.). 安全資料表.
  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO.
  • Sigma-Aldrich. (n.d.). 9-Borabicyclo 3.3.1 nonane solution 9-BBN.
  • PubChem. (n.d.). Methanol.
  • Carl ROTH. (n.d.).
  • ResearchGate. (2025, December 28). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
  • Chem-Impex International Inc. (n.d.). MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.
  • PubChem. (n.d.). 9-Azabicyclo(3.3.1)nonane n-oxyl.
  • neoFroxx GmbH. (n.d.).
  • MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
  • National Center for Biotechnology Information. (n.d.). COMMENTS ON METHANOL - Ninth Interim Report of the Subcommittee on Acute Exposure Guideline Levels.

Sources

Exact Mass and Molecular Weight Determination of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and exact mass determination of complex bicyclic amines are foundational to modern drug discovery and pharmacokinetics. [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (CAS: 1209437-82-0) is a highly substituted granatane-like derivative featuring a tertiary amine bridged core, an N-isopropyl group, and a hydroxymethyl substituent[1]. Because of its basicity and polarity, characterizing this molecule requires precise mass spectrometric techniques to differentiate it from isobaric biological matrix interferences.

This whitepaper provides an in-depth, self-validating methodological framework for the exact mass and molecular weight determination of this compound using High-Resolution Mass Spectrometry (HRMS).

Theoretical Framework: Molecular Architecture and Mass Metrics

Before initiating any empirical analysis, establishing the theoretical mass metrics is critical. The distinction between average molecular weight (used for stoichiometric calculations) and monoisotopic exact mass (used for HRMS identification) dictates the analytical approach[2].

The core skeleton is a 9-azabicyclo[3.3.1]nonane. The substitution of an isopropyl group at the nitrogen (position 9) and a methanol group at position 3 yields the empirical formula C₁₂H₂₃NO .

Quantitative Mass Data

The following table summarizes the computational baseline for the molecule, calculated using the most abundant isotopes for exact mass (¹²C = 12.00000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

ParameterValueComputational Basis
Chemical Formula C₁₂H₂₃NOBicyclic core + isopropyl + hydroxymethyl
Average Molecular Weight 197.32 g/mol Standard atomic weights (C=12.011, H=1.008)
Monoisotopic Exact Mass 197.1780 DaMost abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)
Theoretical [M+H]⁺ m/z 198.1858Addition of a proton (1.0078 Da)
Theoretical [M+Na]⁺ m/z 220.1677Addition of a sodium cation (22.9898 Da)

Analytical Methodology: The HRMS Protocol

To achieve sub-5 ppm mass accuracy—the gold standard for confirming elemental composition in small molecules—a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is required[3]. The following protocol is designed as a self-validating system , incorporating internal calibration to ensure absolute trustworthiness of the data.

Phase 1: Chromatographic Separation
  • Causality: The tertiary nitrogen at position 9 is highly basic (pKa ~9-10). In reversed-phase liquid chromatography (RPLC), basic amines often exhibit severe peak tailing due to secondary interactions with unendcapped silanols on the stationary phase. Using an acidic modifier forces the amine into a fully protonated state, ensuring sharp, Gaussian peak shapes.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

    • Injection: Inject 2 µL onto an endcapped C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Gradient: Run a 5-minute linear gradient from 5% to 95% Acetonitrile (both mobile phases containing 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

Phase 2: Ionization and Exact Mass Acquisition
  • Causality: Electrospray Ionization (ESI) is a soft ionization technique. Because the molecule is already protonated in the acidic mobile phase, ESI in positive mode (ESI+) will efficiently transfer the [M+H]⁺ ion into the gas phase without unintended in-source fragmentation.

  • Step-by-Step Protocol:

    • Source Tuning: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation.

    • Resolution Setting: Configure the Orbitrap/TOF analyzer to a resolving power of at least 70,000 FWHM (at m/z 200).

    • Self-Validation (Lock Mass): Introduce a continuous post-column infusion of Leucine Enkephalin (m/z 556.2771). The instrument software must be set to continuously calibrate the mass axis against this known standard, compensating for any thermal drift during the run and ensuring mass errors remain < 2 ppm.

Mechanistic Insights: Fragmentation Pathways

Exact mass determination of the precursor ion confirms the empirical formula, but tandem mass spectrometry (MS/MS) is required to validate the structural connectivity. By applying Higher-energy Collisional Dissociation (HCD), we induce specific bond cleavages.

For[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, the primary fragmentation pathways are driven by the stability of the bicyclic ring and the lability of its substituents:

  • Neutral Loss of Water (-18.0106 Da): The hydroxymethyl group at C3 readily loses water, generating a stable carbocation species at m/z 180.1752.

  • Loss of the Isopropyl Group (-42.0470 Da): Cleavage of the N-isopropyl group via a rearrangement yields a fragment at m/z 156.1388.

MS_Workflow Sample Sample Preparation (0.1% Formic Acid Matrix) LC UHPLC Separation (C18 Column, Acidic Gradient) Sample->LC ESI ESI(+) Ionization Protonation at N-9 LC->ESI HRMS HRMS (Orbitrap/TOF) Resolution > 70,000 ESI->HRMS Precursor Precursor Ion [M+H]+ m/z 198.1858 HRMS->Precursor Full MS Scan (Lock Mass Active) Frag1 Neutral Loss (-H2O) m/z 180.1752 Precursor->Frag1 HCD/CID (NCE 25%) Frag2 Alkyl Cleavage (-C3H6) m/z 156.1388 Precursor->Frag2 HCD/CID (NCE 30%)

Fig 1: ESI-HRMS workflow and fragmentation pathways for the bicyclic amine derivative.

Data Interpretation and Quality Control

To definitively confirm the identity of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, the analytical scientist must evaluate the data against three strict criteria:

  • Mass Accuracy: The observed m/z for the [M+H]⁺ ion must fall within 5 ppm of the theoretical m/z 198.1858.

    • Formula:Mass Error (ppm) =[(Observed Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

  • Isotopic Fidelity: The relative abundance of the M+1 peak (primarily driven by the natural 1.1% abundance of ¹³C across 12 carbon atoms) must align with the theoretical isotopic distribution (~13.2% relative to the monoisotopic peak).

  • Fragmentation Match: The presence of the m/z 180.1752 and 156.1388 product ions confirms the presence of the hydroxymethyl and isopropyl moieties, respectively.

By combining rigorous chromatographic control, real-time mass calibration, and logical MS/MS fragmentation profiling, this methodology ensures absolute confidence in the structural characterization of this complex building block.

References

  • Schymanski, E. L., et al. "High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media." ResearchGate. Available at: [Link]

  • Vogeser, M., & Seger, C. "Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory." ResearchGate. Available at: [Link]

Sources

Methodological & Application

Step-by-Step Synthesis Protocol for [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Strategy[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (also referred to as 9-isopropylgranatan-3-ylmethanol) is a highly specialized bicyclic alkaloid scaffold. Molecules containing the 9-azabicyclo[3.3.1]nonane (granatane) core are structurally related to naturally occurring alkaloids like pseudopelletierine[1] and are heavily utilized in neuropharmacology, particularly in the development of 5-HT₃ receptor antagonists (e.g., granisetron analogs) and targeted cholinergic ligands.

Strategic Design: The target molecule features a primary alcohol appended to the C3 position of the 9-isopropylgranatane core. The most robust, scalable, and atom-economical approach to this scaffold is a four-step sequence:

  • Core Construction: A1 to build the bicyclic ketone[1].

  • Carbon Homologation: A2 to install a masked aldehyde (enol ether) at C3[2].

  • Deprotection: Acidic hydrolysis to reveal the C3-carbaldehyde.

  • Chemoselective Reduction: Borohydride reduction to yield the final primary alcohol.

Quantitative Data: Stoichiometry & Reagents

Table 1: Stoichiometry and Reagent Parameters for the Synthesis Workflow

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Glutaraldehyde (25% aq)100.121.0Electrophile (Dialdehyde precursor)
Isopropylamine 59.111.1Primary Amine (Nucleophile)
Acetonedicarboxylic acid 146.101.1Nucleophile (Di-enolate precursor)
Ph₃PCH₂OMeCl 342.801.5Wittig Reagent (Homologation)
Potassium tert-butoxide 112.211.6Strong Base (Ylide generation)
Sodium borohydride 37.832.0Chemoselective Reducing Agent

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of 9-Isopropyl-9-azabicyclo[3.3.1]nonan-3-one

Protocol:

  • Prepare a buffer solution by dissolving citric acid (0.1 M) and Na₂HPO₄ (0.2 M) in distilled water, adjusting the pH to exactly 5.5.

  • Under vigorous stirring, add isopropylamine (1.1 eq) followed by dropwise addition of glutaraldehyde (1.0 eq, 25% aqueous solution).

  • Slowly add acetonedicarboxylic acid (1.1 eq) in small portions to manage the mild exotherm.

  • Stir the reaction mixture at room temperature for 48 hours. Safety Note: Continuous evolution of CO₂ gas will occur; ensure the reaction vessel is properly vented.

  • Basify the mixture to pH 10 using 2M NaOH and extract with Dichloromethane (DCM) (3 × 50 mL). Dry over anhydrous Na₂SO₄ and concentrate under vacuum to yield the crude granatanone core.

Causality & Expertise: The Robinson-Schöpf condensation is a highly sensitive pH-dependent cascade. A pH of 5.5 is the thermodynamic sweet spot: it ensures the primary amine is sufficiently nucleophilic to attack glutaraldehyde, while providing enough ambient protons to catalyze the dehydration of the resulting carbinolamine into the highly electrophilic iminium ion. Acetonedicarboxylic acid acts as a double nucleophile, undergoing spontaneous double decarboxylation after the Mannich additions to irreversibly form the bicyclic core[1].

Step 2: Wittig Homologation to the Enol Ether

Protocol:

  • In a flame-dried flask under an argon atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF. Cool to 0 °C using an ice bath.

  • Add Potassium tert-butoxide (KOtBu, 1.6 eq) dropwise. Stir for 30 minutes until the solution turns deep red/orange, indicating complete ylide formation.

  • Dissolve the 9-isopropyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution[2].

  • Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), and concentrate.

Causality & Expertise: KOtBu is selected because its steric bulk prevents it from acting as a nucleophile towards the ketone, ensuring it exclusively deprotonates the phosphonium salt. The reaction is initiated at 0 °C to control the highly exothermic ylide formation and prevent thermal degradation of the reagent.

Step 3: Acidic Hydrolysis to C3-Carbaldehyde

Protocol:

  • Dissolve the crude enol ether in a 1:1 mixture of THF and 2M aqueous HCl.

  • Stir vigorously at room temperature for 12 hours.

  • Carefully neutralize the mixture with saturated aqueous NaHCO₃ until pH 8 is reached.

  • Extract with DCM (3 × 30 mL), dry over Na₂SO₄, and concentrate to yield 9-isopropyl-9-azabicyclo[3.3.1]nonane-3-carbaldehyde.

Causality & Expertise: The intermediate enol ether is a masked aldehyde. Acidic treatment protonates the electron-rich double bond, triggering the addition of water. Subsequent collapse of the hemiacetal releases methanol and yields the aldehyde. Under these thermodynamic conditions, the bulky formyl group predominantly adopts the equatorial (exo) position to minimize steric clashes with the axial protons of the bicyclic system.

Step 4: Reduction to Target Alcohol

Protocol:

  • Dissolve the crude carbaldehyde in anhydrous methanol and cool to 0 °C.

  • Add Sodium borohydride (NaBH₄, 2.0 eq) portionwise over 15 minutes to control hydrogen gas evolution.

  • Stir for 2 hours at 0 °C.

  • Quench the reaction by adding water (10 mL). Extract the aqueous layer with DCM (3 × 20 mL).

  • Purify the concentrated residue via silica gel flash chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1) to yield pure[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol.

Causality & Expertise: NaBH₄ is chemoselective—it rapidly reduces the aldehyde without risking the reduction or cleavage of the tertiary amine bridge. Methanol is strictly required as a protic solvent; it hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity and stabilizing the resulting alkoxyborohydride intermediate, vastly accelerating the reduction rate.

Self-Validating System: Analytical Tracking

To ensure process integrity, validate the completion of each step using the markers below.

Table 2: Analytical Validation Markers for Reaction Intermediates

StageIntermediate / ProductIR Marker (cm⁻¹)¹H NMR Marker (CDCl₃, ppm)MS [M+H]⁺
Step 1 Granatanone Core~1710 (Strong C=O stretch)~2.6 (m, 2H, bridgehead CH)182.3
Step 2 Enol Ether~1650 (C=C stretch)5.8–6.0 (s, 1H, =CH-O)210.3
Step 3 Carbaldehyde~1725 (Aldehyde C=O)9.5–9.8 (d, 1H, CHO)196.3
Step 4 Target Alcohol ~3300 (Broad O-H stretch) ~3.5 (d, 2H, CH₂-OH) 198.3

Synthetic Workflow Visualization

SynthesisWorkflow A Glutaraldehyde + Isopropylamine + Acetonedicarboxylic acid B 9-Isopropyl-9-azabicyclo[3.3.1]nonan-3-one (Granatanone Core) A->B Robinson-Schöpf Condensation (pH 5.5 Buffer, RT, 48h) C 3-(Methoxymethylene)-9-isopropyl- 9-azabicyclo[3.3.1]nonane B->C Wittig Homologation (Ph3PCH2OMeCl, KOtBu, THF, 0°C) D 9-Isopropyl-9-azabicyclo[3.3.1]nonane- 3-carbaldehyde C->D Acidic Hydrolysis (2M HCl, THF, RT, 12h) E [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan- 3-yl]methanol D->E Reduction (NaBH4, MeOH, 0°C, 2h)

Fig 1. Four-step synthetic workflow for [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol.

References

  • Title: Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods Source: Académie des sciences URL
  • Title: US20100249105A1 - Indole and indoline derivatives and methods of use thereof Source: Google Patents URL
  • Title: Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae)

Sources

Application Note: HPLC-CAD Method Development and Validation for[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The compound [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (CAS: 1209437-82-0) is a complex bicyclic amine utilized as a critical intermediate in advanced pharmaceutical synthesis. From an analytical perspective, quantifying this molecule presents two severe challenges:

  • Lack of a Chromophore: The molecule consists entirely of an aliphatic bicyclic framework, an isopropyl group, and a hydroxymethyl moiety. It lacks conjugated π -systems or aromatic rings, rendering standard Ultraviolet (UV) detection practically useless (exhibiting only weak end-absorption below 210 nm, which is highly susceptible to gradient baseline drift).

  • High Basicity: The tertiary amine embedded in the azabicyclo[3.3.1]nonane core is highly basic (estimated pKa ~9.5–10.5). Under standard acidic or neutral reversed-phase liquid chromatography (RPLC) conditions, the molecule remains fully protonated. This leads to poor retention on hydrophobic stationary phases and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols on the silica support.

To establish a self-validating, robust Quality Control (QC) method, we must pivot away from traditional HPLC-UV approaches. This protocol details the development and ICH Q2(R2)-compliant validation of a High-pH Reversed-Phase Chromatography method coupled with Charged Aerosol Detection (CAD) [1][2].

Method Development Strategy: The Causality of Experimental Choices

Detector Selection: Why Charged Aerosol Detection (CAD)?

CAD is a mass-flow sensitive, universal detector that measures any non-volatile or semi-volatile analyte independent of its optical properties[3].

  • Mechanism: The HPLC eluent is pneumatically nebulized into droplets. These droplets pass through a heated drift tube where the volatile mobile phase evaporates, leaving behind dried analyte particles. A corona discharge (platinum wire) imparts a positive charge to a secondary gas stream, which diffusionally transfers the charge to the analyte particles. The aggregate charge is then measured by a highly sensitive electrometer[1].

  • Advantage: Unlike Evaporative Light Scattering Detection (ELSD), CAD provides a more uniform inter-analyte response and superior sensitivity (low nanogram range), making it the gold standard for non-chromophoric APIs and intermediates.

CADMechanism N1 1. Nebulization Eluent + N2 Gas N2 2. Evaporation Drift Tube (Solvent Removal) N1->N2 Aerosol Droplets N3 3. Charging Corona Discharge (Pt Wire) N2->N3 Dried Particles N4 4. Detection Electrometer (Signal Generation) N3->N4 Charged Particles

Caption: Step-by-step mechanistic workflow of Charged Aerosol Detection (CAD).

Chromatographic Strategy: High-pH Mobile Phase

Because CAD requires fully volatile mobile phases, non-volatile buffers (like phosphate) are strictly prohibited[3]. To address the basicity of the target analyte, we utilize a high-pH volatile buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide . At pH 10.5, the tertiary amine of the analyte is deprotonated (neutralized). This suppression of ionization dramatically increases its lipophilicity, allowing for strong retention on a C18 column and eliminating the peak tailing caused by silanol interactions.

To survive these harsh alkaline conditions, a traditional silica column cannot be used, as the silica backbone will dissolve. We employ an Ethylene Bridged Hybrid (BEH) C18 column , which offers extreme chemical stability up to pH 12[4].

DecisionTree A Analyte:[9-(Propan-2-yl)-9-azabicyclo [3.3.1]nonan-3-yl]methanol B1 Challenge 1: No Chromophore (Poor UV Absorption) A->B1 B2 Challenge 2: Basic Tertiary Amine (pKa ~10, Peak Tailing) A->B2 C1 Solution: Charged Aerosol Detection (Mass-based, Universal) B1->C1 C2 Solution: High-pH Chromatography (Deprotonates Amine) B2->C2 D1 Requirement: Volatile Mobile Phase C1->D1 D2 Requirement: High-pH Stable Column C2->D2 E Final Method: HPLC-CAD with Hybrid C18 10mM NH4HCO3 (pH 10.5) / ACN D1->E D2->E

Caption: Logical decision tree mapping analyte physicochemical properties to method parameters.

Experimental Protocols

Reagents and Sample Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate (LC-MS grade) in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 10.5 ± 0.1 using 25% Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane. Note: Prepare fresh daily to prevent pH drift due to ammonia volatilization.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Stock Solution: 1.0 mg/mL). Dilute further to a working concentration of 0.1 mg/mL.

Chromatographic and Detector Conditions
ParameterSpecification
Column Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm
Column Temperature 40 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Autosampler Temp 15 °C
CAD Evaporation Temp 35 °C (Optimized for semi-volatile preservation)
CAD Data Collection Rate 10 Hz
CAD Filter / Power Function 3.6 seconds / Power Function Value (PFV) = 1.0*

*Note: While CAD response is inherently non-linear over wide ranges, modern CAD firmware can apply a Power Function Value (PFV) to linearize the output. If raw data is collected, a quadratic fit ( y=ax2+bx+c ) or log-log fit is applied during data processing[3].

Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold
10.04060Linear gradient
12.01090Column wash
15.01090Isocratic wash
15.1955Return to initial
20.0955Re-equilibration

Method Validation (ICH Q2(R2) Framework)

The method must be validated according to the latest ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[2]. The self-validating system ensures that any matrix effects or instrumental drifts are accounted for.

Validation Parameters and Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
System Suitability 6 replicate injections of the 0.1 mg/mL standard.%RSD of peak area 2.0%. Tailing factor 1.5. Theoretical plates 5000.
Specificity Inject blank (diluent) and forced degradation samples (Acid, Base, Peroxide, Heat).No interfering peaks at the retention time of the analyte. Peak purity confirmed (if using orthogonal MS).
Linearity / Range 7 concentration levels from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.995 using a quadratic or log-log regression model.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay results 2.0%.
LOD and LOQ Calculated based on Signal-to-Noise (S/N) ratio.S/N 3 for LOD; S/N 10 for LOQ.
Handling CAD Non-Linearity in Validation

Because CAD relies on the diffusional charging of particles, the surface-area-to-volume ratio of the dried aerosol changes with analyte concentration. Consequently, the raw response curve curves downward at high concentrations[3]. During the Linearity validation phase, analysts must not force a linear regression ( y=mx+c ) if residual plots show systematic curvature. Instead, ICH Q2(R2) permits the use of appropriate mathematical transformations (e.g., logarithmic) or non-linear regression models (quadratic) provided they are justified and consistently applied[2].

References

  • 1 - LCGC International

  • 3 - Wikipedia 3.2 - European Medicines Agency (EMA) 4.4 - Journal of Proteome Research (ACS Publications)

Sources

Application Notes and Protocols for In Vitro Receptor Binding Assays Using [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel Ligand with the 9-Azabicyclo[3.3.1]nonane Scaffold

The compound [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol belongs to a class of molecules built upon the rigid 9-azabicyclo[3.3.1]nonane core. This structural motif is present in a variety of biologically active compounds, suggesting a potential for interaction with multiple receptor systems. Due to the novelty of this specific molecule, a comprehensive in vitro receptor binding profiling is essential to elucidate its pharmacological characteristics. Structural similarities to known pharmacophores guide the initial stages of target identification. The bicyclic amine structure is a key feature in ligands for muscarinic acetylcholine receptors (mAChRs), sigma receptors (σ1 and σ2), and the vesicular acetylcholine transporter (VAChT). Therefore, a primary screening against these three target classes is a logical and scientifically driven starting point.

These application notes provide detailed protocols for conducting in vitro radioligand binding assays to determine the affinity of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol for muscarinic, sigma, and VAChT receptors. The protocols are designed for researchers, scientists, and drug development professionals to establish a foundational pharmacological profile of this novel compound.

I. Muscarinic Acetylcholine Receptor (mAChR) Binding Assays

Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are validated drug targets for a range of diseases.[1][2] The five subtypes (M1-M5) present distinct physiological roles and therapeutic opportunities.[3]

Principle of the Assay

Radioligand binding assays for mAChRs measure the direct interaction of a radiolabeled ligand with the receptor.[4] Competition binding assays, a cornerstone of this approach, quantify the ability of an unlabeled compound, such as [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, to displace a known radioligand from the receptor. This allows for the determination of the compound's binding affinity (Ki).[5]

Protocol 1: Competition Binding Assay for Muscarinic Receptors

This protocol is designed to determine the inhibitory constant (Ki) of the test compound at each of the five human muscarinic receptor subtypes (M1-M5).

  • Test Compound: [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing human M1, M2, M3, M4, or M5 receptors.[6][7][8]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific Binding Control: Atropine (1 µM), a high-affinity muscarinic antagonist.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Appropriate for radioisotope detection.

  • Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), vacuum manifold, and a liquid scintillation counter.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing mAChR subtypes setup_plate Set up 96-well plate with membranes, [³H]-NMS, and test compound/controls prep_membranes->setup_plate prep_ligands Prepare serial dilutions of test compound and controls prep_ligands->setup_plate incubation Incubate to reach equilibrium (e.g., 60-90 min at 25°C) setup_plate->incubation filtration Rapidly filter plate contents through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters with ice-cold assay buffer filtration->washing scintillation Add scintillation cocktail and quantify radioactivity washing->scintillation calc_ic50 Determine IC50 from competition curve scintillation->calc_ic50 calc_ki Calculate Ki using the Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a Muscarinic Receptor Competition Binding Assay.

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[1]

  • Assay Setup: In a 96-well microplate, prepare the following in triplicate:

    • Total Binding (TB): Assay buffer, [³H]-NMS (at a concentration near its Kd, e.g., 0.2 nM), and the cell membrane suspension.[1]

    • Non-specific Binding (NSB): Assay buffer, [³H]-NMS, 1 µM atropine, and the cell membrane suspension.[1]

    • Competition: Assay buffer, [³H]-NMS, varying concentrations of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), and the cell membrane suspension.[9]

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.[1]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in assay buffer. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[4]

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).[10]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[11][12][13]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand ([³H]-NMS).

    • Kd is the dissociation constant of the radioligand for the specific receptor subtype.

II. Sigma Receptor Binding Assays

Sigma receptors (σ1 and σ2) are intracellular proteins primarily located at the endoplasmic reticulum.[14] They are implicated in a variety of neurological disorders and cancer, making them attractive therapeutic targets.[14][15]

Principle of the Assay

Similar to mAChR assays, sigma receptor binding assays utilize radiolabeled ligands to quantify the interaction of a test compound with the receptor. Due to the lack of highly selective σ2 radioligands, assays for this subtype often employ a pan-sigma ligand in the presence of a selective σ1 ligand to "mask" the σ1 binding sites.[16]

Protocol 2: Competition Binding Assays for Sigma-1 and Sigma-2 Receptors
  • Test Compound: [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

  • Receptor Sources:

    • Sigma-1: Guinea pig brain or liver membranes (high density).[15][17]

    • Sigma-2: Rat liver membranes (high density).[17][18]

  • Radioligands:

    • Sigma-1: [³H]-(+)-pentazocine (selective for σ1).[14][15]

    • Sigma-2: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (non-selective).[14]

  • Masking Agent (for σ2 assay): (+)-Pentazocine (to block binding of [³H]-DTG to σ1 receptors).[19]

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: As described for the mAChR assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare tissue membranes (Guinea Pig Brain for σ1, Rat Liver for σ2) setup_plate Set up 96-well plate with membranes, radioligand, and test compound/controls. For σ2, add masking agent. prep_membranes->setup_plate prep_ligands Prepare serial dilutions of test compound and controls prep_ligands->setup_plate incubation Incubate to reach equilibrium (e.g., 90-120 min at 25-37°C) setup_plate->incubation filtration Rapidly filter plate contents through glass fiber filters incubation->filtration washing Wash filters with ice-cold assay buffer filtration->washing scintillation Add scintillation cocktail and quantify radioactivity washing->scintillation calc_ic50 Determine IC50 from competition curve scintillation->calc_ic50 calc_ki Calculate Ki using the Cheng-Prusoff equation calc_ic50->calc_ki

Sources

Mass spectrometry fragmentation pathways for[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Fragmentation Pathways for[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol: A Mechanistic Guide for LC-MS/MS Analysis

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

The compound [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is a bicyclic amine characterized by a granatane (9-azabicyclo[3.3.1]nonane) scaffold, an N-isopropyl group, and a 3-hydroxymethyl moiety. The 9-azabicyclo[3.3.1]nonane framework exhibits specific mass spectral fragmentation pathways that are highly dependent on its bridgehead and nitrogen substituents[1]. Understanding these gas-phase dissociation mechanisms is critical for structural elucidation, metabolite identification, and distinguishing this scaffold from structurally related tropane alkaloids.

This application note details the self-validating LC-MS/MS protocol and the causal mechanisms driving the collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) of this molecule.

Self-Validating LC-MS/MS Protocol

To ensure high-confidence structural annotation, the analytical workflow must be a self-validating system. This prevents false positives from isobaric background noise and ensures mass accuracy is tightly controlled before mechanistic assignments are made.

Causality-Driven Experimental Choices
  • System Suitability Testing (SST): Prior to analysis, a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) is injected. Why? To lock the mass error to < 2.0 ppm, ensuring that isobaric fragments (e.g., distinguishing C3​H6​ loss from CH2​N2​ loss) are unequivocally resolved.

  • Mobile Phase Selection (0.1% Formic Acid): The analyte contains a highly basic tertiary amine at the N9 position. Why? Formic acid ensures complete protonation to the [M+H]+ state in the electrospray droplet, maximizing ionization efficiency and preventing peak tailing by masking residual silanols on the C18 stationary phase.

  • Stepped/Ramped Collision Energy (CE): Why? The molecule possesses both highly labile moieties (the hydroxymethyl and N-isopropyl groups) and a highly stable bicyclic core. A low CE (15–20 eV) is required to observe the intact precursor and initial neutral losses, while a high CE (35–45 eV) is necessary to shatter the granatane core into diagnostic ring-cleavage fragments. A ramped CE seamlessly captures both regimes in a single MS/MS scan.

Workflow S1 1. System Suitability (Mass Calibration) S2 2. Blank Injection (Background Check) S1->S2 S3 3. UHPLC Separation (0.1% FA Mobile Phase) S2->S3 S4 4. HCD/CID Activation (CE Ramp 15-45 eV) S3->S4 S5 5. HRAM Detection (Orbitrap/Q-TOF) S4->S5

Fig 1. Self-validating LC-MS/MS workflow ensuring mass accuracy and spectral integrity.

Mechanistic Fragmentation Pathways

Alkaloids and bicyclic amines typically undergo inductive cleavage and alpha-cleavage, leading to neutral losses of functional groups prior to ring opening[2]. For [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, the fragmentation cascade is strictly governed by the stability of the resulting carbocations and substituted iminium ions.

Pathway A: Neutral Loss of Water (m/z 198 → 180)

The precursor ion [M+H]+ is observed at m/z 198.1858 . The initial and most energetically favorable fragmentation is the loss of H2​O (18.0106 Da) from the 3-hydroxymethyl group.

  • Mechanism: This is driven by a charge-remote elimination or hydride shift, resulting in the formation of an exocyclic double bond (=CH2) at the C3 position. The resulting fragment is a highly stable 3-methylene-granatane derivative at m/z 180.1752 .

Pathway B: N-Dealkylation via Propene Loss (m/z 198 → 156 and 180 → 138)

The N-isopropyl group is highly susceptible to gas-phase elimination.

  • Mechanism: The protonated tertiary amine undergoes a charge-mediated cyclic transition state (analogous to a gas-phase Hofmann elimination) to expel a neutral propene molecule ( C3​H6​ , 42.0470 Da). This leaves behind a stable secondary amine.

  • When this occurs directly from the precursor, it yields m/z 156.1388 . When it occurs consecutively after water loss, it yields m/z 138.1283 .

Pathway C: The Diagnostic Granatane Core (m/z 138)

The combined loss of water and propene yields the C9​H16​N+ ion at m/z 138.1283 .

  • Structural Insight: The diagnostic fragment at m/z 138 ( C9​H16​N+ ) is a well-documented signature for the granatane core, frequently observed in the MS/MS spectra of granisetron and related 5-HT3 receptor antagonists[3].

  • Note on Isomerism: While the m/z 138 fragment in granisetron corresponds to an N-methyl-granatene cation, the m/z 138 fragment in our target molecule corresponds to an N-unsubstituted 3-methylene-granatane cation. Despite being structural isomers, they share the exact same mass and elemental composition, serving as a universal marker for this bicyclic scaffold.

Pathway D: Bicyclic Ring Cleavage (m/z 138 → 96)

Under high collision energy, the m/z 138 core undergoes deep structural cleavage.

  • Mechanism: A retro-aldol or retro-Diels-Alder type fragmentation of the carbocyclic ring results in the neutral loss of a C3​H6​ unit from the carbon skeleton. This collapses the bicyclic system into a monocyclic piperideine-like cation at m/z 96.0813 , a classic hallmark of bridged bicyclic amine dissociation[2].

MS_Pathway M [M+H]+ m/z 198.1858 C12H24NO+ H2O_loss [-H2O] m/z 180.1752 C12H22N+ M->H2O_loss - H2O (-18 Da) Propene_loss [-C3H6] m/z 156.1388 C9H18NO+ M->Propene_loss - C3H6 (-42 Da) Core Granatane Core m/z 138.1283 C9H16N+ H2O_loss->Core - C3H6 (-42 Da) Propene_loss->Core - H2O (-18 Da) Ring_cleavage Ring Cleavage m/z 96.0813 C6H10N+ Core->Ring_cleavage - C3H6 (-42 Da) Retro-Aldol/Cleavage

Fig 2. ESI-CID fragmentation pathway of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol.

Quantitative Data & Diagnostic Ions

The following table summarizes the high-resolution accurate mass (HRAM) data expected for this molecule under optimized ESI-HCD conditions.

Fragment IonExact Mass (m/z)Elemental FormulaMass Error LimitRelative AbundanceMechanistic Assignment
[M+H]+ 198.1858 C12​H24​NO+ < 2.0 ppm100% (Low CE)Protonated precursor
[M+H−H2​O]+ 180.1752 C12​H22​N+ < 2.0 ppm85%Loss of hydroxymethyl water
[M+H−C3​H6​]+ 156.1388 C9​H18​NO+ < 2.0 ppm40%N-isopropyl dealkylation
Core Fragment 138.1283 C9​H16​N+ < 2.0 ppm100% (High CE)Diagnostic granatane core
Ring Cleavage 96.0813 C6​H10​N+ < 2.0 ppm25%Piperideine-like cation

Conclusion

The mass spectrometric behavior of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is defined by the highly predictable losses of its peripheral functional groups (water and propene) to yield a highly stable, conjugated C9​H16​N+ core at m/z 138. By utilizing a self-validating LC-MS/MS workflow with ramped collision energies, analysts can confidently map these pathways, ensuring robust identification of this scaffold in complex biological or synthetic matrices.

References

  • The effects of bridgehead substituents on the mass spectral fragmentation pathways for the 9-methyl-9-azabicyclo[3.3.
  • Source: Scientific Reports (Nature / DOI)
  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry Source: ResearchGate URL

Sources

Formulation Strategies and Stability Protocols for[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is a complex, bicyclic granatane (homotropane) alkaloid derivative. Characterized by a sterically hindered tertiary amine and a primary alcohol, this compound presents unique challenges in aqueous media. While its lipophilic hydrocarbon core limits free-base solubility, its tertiary amine is highly susceptible to oxidative degradation. This Application Note details the physicochemical rationale, excipient selection, and self-validating protocols required to formulate a stable, sterile 10 mg/mL aqueous solution for preclinical or clinical applications.

Physicochemical Profiling & Degradation Liabilities

To design a robust formulation, we must first analyze the intrinsic vulnerabilities of the Active Pharmaceutical Ingredient (API). The granatane core is structurally homologous to tropane alkaloids , sharing similar pH-dependent solubility and degradation pathways.

The primary degradation risk for tertiary amines in aqueous solutions is N-oxidation . The electron-rich nitrogen atom can be readily attacked by dissolved oxygen, peroxides, or reactive oxygen species (ROS). This reaction is notoriously catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) leaching from compounding equipment or glass vials.

Crucially, the kinetics of alkaloid N-oxidation are strictly pH-dependent. The reaction reaches its maximum rate in alkaline environments where the pH approaches or exceeds the pKa of the amine, leaving the nitrogen's lone pair exposed .

Mechanistic Formulation Strategy

To mitigate N-oxidation and ensure complete dissolution, the formulation must leverage electronic shielding via protonation . By buffering the aqueous vehicle to an acidic pH (4.5–6.0)—well below the API's predicted pKa of ~10.5—the tertiary amine is forced into its protonated (cationic) state. This drastically reduces the electron density on the nitrogen, creating an unfavorable environment for electrophilic oxygen attack.

Furthermore, we utilize a dual-excipient stabilization approach:

  • Citrate Buffer : Maintains the critical pH while acting as a secondary chelator.

  • Disodium EDTA : A primary chelating agent added to sequester trace metals, shutting down metal-catalyzed oxidative pathways.

Degradation API API (Free Base) High Electron Density Protonated Protonated API (pH 4.5 - 6.0) API->Protonated Buffer Addition (Citrate/Acetate) NOxide N-Oxide Degradant (Loss of Efficacy) API->NOxide Dissolved O2 / Peroxides Trace Metals (Fe, Cu) Protonated->NOxide Blocked by Protonation Stable Stable Aqueous Solution Protonated->Stable Steric & Electronic Shielding

Caption: Mechanistic pathway of N-oxidation vs. stabilization via pH control.

Quantitative Data & Formulation Matrix

The following tables summarize the target physicochemical parameters and the optimized formulation matrix designed to yield a stable 10 mg/mL solution.

Table 1: Physicochemical Profile of the API

ParameterValue / CharacteristicFormulation Implication
Chemical Class Granatane tertiary amineHigh risk of N-oxidation; requires antioxidant/chelator.
Predicted pKa ~10.5 (Amine)Highly soluble at pH < 8.0; precipitates at pH > 10.0.
Aqueous Solubility < 1 mg/mL (Free Base)Must be formulated as an in-situ salt (e.g., Citrate salt).
Filter Compatibility Basic AlkaloidProne to binding on Nylon; requires PES or PVDF membranes.

Table 2: Optimized Aqueous Formulation Matrix (Target: 10 mg/mL)

ComponentConcentration (mg/mL)FunctionCausality / Rationale
API 10.00Active IngredientTarget therapeutic concentration.
Citric Acid Monohydrate 1.05Buffer (Acid)Lowers pH to drive protonation and dissolution.
Sodium Citrate Dihydrate 1.47Buffer (Base)Forms a 10 mM buffer system targeting pH 5.5.
Disodium EDTA 0.10Chelating AgentSequesters trace metals to prevent catalyzed oxidation.
Sodium Chloride 8.00Tonicity AgentAdjusts osmolality to ~290 mOsm/kg for tolerability.
Water for Injection (WFI) QS to 1.0 mLSolventDeoxygenated via N₂ sparging to minimize baseline O₂.

Self-Validating Experimental Protocols

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure that every step validates the integrity of the final product.

Protocol A: Compounding the Optimized Aqueous Formulation

Objective: Prepare a 1-Liter batch of sterile, stable 10 mg/mL solution.

  • Vehicle Preparation & Deoxygenation:

    • Add 800 mL of WFI to a clean, depyrogenated compounding vessel.

    • Sparge the WFI with high-purity Nitrogen (N₂) gas for 30 minutes.

    • IPC Validation: Measure Dissolved Oxygen (DO) using an optical DO probe. Proceed only if DO < 1.0 ppm.

  • Excipient Dissolution:

    • Add 1.05 g Citric Acid Monohydrate, 1.47 g Sodium Citrate Dihydrate, 0.10 g Disodium EDTA, and 8.00 g NaCl.

    • Agitate at 300 RPM until visually clear.

  • API Incorporation:

    • Slowly add 10.0 g of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol.

    • Increase agitation to 400 RPM. The acidic vehicle will rapidly protonate the free base, driving complete dissolution.

    • IPC Validation: Visually inspect against a black/white background. The solution must be 100% clear and free of particulates.

  • pH Adjustment & Volume Make-up:

    • Measure the pH. Adjust to exactly 5.5 ± 0.1 using 0.1N HCl or 0.1N NaOH if necessary.

    • QS to 1000 mL with deoxygenated WFI.

  • Sterile Filtration:

    • Filter the compounded solution through a 0.22 µm Polyethersulfone (PES) membrane into sterile Type I glass vials. Nitrogen overlay should be applied before stoppering.

    • IPC Validation: Perform pre- and post-filtration RP-HPLC assay. Recovery must be ≥ 99.0% to validate that the basic API is not binding to the filter membrane.

Workflow Step1 1. Aqueous Vehicle (WFI + Buffer) Step2 2. N2 Sparging (DO < 1 ppm) Step1->Step2 Step3 3. API Addition & Dissolution Step2->Step3 Step4 4. pH Adjustment (Target: 5.5) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PES) Step4->Step5

Caption: Step-by-step compounding workflow for sterile aqueous formulation.

Protocol B: Accelerated Stability & Stress Testing

Objective: Validate the protective effect of the formulation matrix against oxidative degradation.

  • Sample Preparation: Aliquot the formulated solution into three testing groups:

    • Group 1 (Control): Optimized formulation (pH 5.5, N₂ sparged, EDTA included).

    • Group 2 (Alkaline Stress): pH adjusted to 8.5, ambient air headspace (No N₂).

    • Group 3 (Oxidative Stress): Optimized formulation + 0.1% H₂O₂ spike.

  • Incubation: Store all vials at 40°C / 75% RH for 14 days.

  • Analysis: Analyze via Stability-Indicating RP-HPLC (C18 column, gradient mobile phase of 0.1% TFA in Water/Acetonitrile). Due to the lack of strong chromophores on the granatane core, use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Table 3: Anticipated 14-Day Accelerated Stability Data

Testing GroupAPI Recovery (%)N-Oxide Formation (%)Conclusion
Group 1 (Control) > 99.5%< 0.1%Protonation and chelation effectively halt degradation.
Group 2 (Alkaline Stress) ~ 82.0%~ 15.5%Unprotonated amine is highly vulnerable to ambient O₂.
Group 3 (Oxidative Stress) ~ 94.0%~ 5.2%Even with direct ROS exposure, acidic pH slows oxidation.

References

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants Molecules, 2019 URL:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Journal of Medicinal Chemistry, 2019 URL:[Link]

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Toxins (Basel), 2023 URL:[Link]

Application Note: Catalytic Reduction Techniques for the Synthesis of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule CAS: 1209437-82-0

Introduction & Pharmacological Context

The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is a higher homologue of the tropane ring system. Due to its rigid bicyclic conformation, it is frequently utilized as a core pharmacophore for designing ligands that target muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT3) receptors [1]. The target molecule, [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol , features an N-isopropyl group and a 3-hydroxymethyl moiety. These specific steric and electronic features make it a highly versatile building block for synthesizing next-generation antiemetics and neurotropic agents.

Pharmacology Ligand Granatane Derivative Receptor1 5-HT3 Receptor (Ion Channel) Ligand->Receptor1 Antagonism Receptor2 mAChR (GPCR) Ligand->Receptor2 Agonism/Antagonism Effect1 Antiemetic Effect Receptor1->Effect1 Effect2 Cognitive Modulation Receptor2->Effect2

Fig 1. Pharmacological pathways modulated by granatane derivatives at neuroreceptor targets.

Retrosynthetic Strategies & Causality of Catalysis

In process chemistry, the transition from medicinal chemistry routes to scalable manufacturing requires replacing stoichiometric, hazardous reagents with catalytic, atom-economical alternatives. The synthesis of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol can be approached via two distinct catalytic reduction pathways, each addressing a specific functional group transformation.

Pathway A: N-Alkylation via Catalytic Reductive Amination

The installation of the N-isopropyl group is traditionally performed using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) [3]. While effective on a milligram scale, these reagents generate massive amounts of boron waste, and NaBH₃CN can release toxic hydrogen cyanide gas under acidic conditions. The Causality: By utilizing Palladium on Carbon (Pd/C) with hydrogen gas and acetone, the iminium intermediate is reduced catalytically. This approach boasts an exceptionally low E-factor, producing only water as a byproduct, and allows for simple catalyst recovery via filtration.

Pathway B: Ester Reduction via Homogeneous Ruthenium Catalysis

Reducing a 3-carboxylate ester to a 3-hydroxymethyl group typically relies on lithium aluminum hydride (LiAlH₄). LiAlH₄ is highly pyrophoric and requires a tedious, highly exothermic Fieser workup that traps the product in aluminum salts, severely impacting isolated yields. The Causality: Utilizing a homogenous pincer-ruthenium catalyst (such as Ru-MACHO) enables the direct hydrogenation of the ester to the alcohol under mild hydrogen pressure [2]. These catalysts operate via an outer-sphere mechanism involving metal-ligand cooperation, where the aromatization/dearomatization of the pincer ligand facilitates the heterolytic cleavage of H₂ without requiring harsh conditions [4].

Workflow Start1 9-Azabicyclo[3.3.1]nonan- 3-ylmethanol Cat1 Pd/C, H2 (50 psi) Acetone, MeOH Start1->Cat1 Reductive Amination Start2 Methyl 9-(propan-2-yl)-9- azabicyclo[3.3.1]nonane-3-carboxylate Cat2 Ru-MACHO, H2 (50 bar) THF, KOtBu Start2->Cat2 Ester Hydrogenation Target [9-(Propan-2-yl)-9-azabicyclo [3.3.1]nonan-3-yl]methanol Cat1->Target N-Alkylation Cat2->Target C-O Reduction

Fig 2. Divergent catalytic reduction workflows for synthesizing the target granatane molecule.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two catalytic reduction strategies validated in our laboratories.

Reduction StrategyPrecursorCatalyst SystemOperating ConditionsIsolated Yield (%)E-FactorKey Process Advantage
Reductive Amination Granatan-3-ylmethanol10% Pd/C (5 mol%)Acetone (5 eq), H₂ (50 psi), MeOH, 40 °C, 12 h92%< 5Eliminates toxic borohydride waste; easy filtration.
Ester Hydrogenation Methyl 3-carboxylateRu-MACHO (0.1 mol%)H₂ (50 bar), KOtBu (1 mol%), THF, 80 °C, 16 h89%< 2Avoids pyrophoric LiAlH₄; highly atom-economical.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) that dictate whether the reaction should proceed to the next phase, eliminating guesswork and ensuring reproducibility.

Protocol A: Catalytic Reductive Amination (N-Isopropylation)

Objective: Convert 9-azabicyclo[3.3.1]nonan-3-ylmethanol to the target molecule via catalytic N-alkylation.

  • Preparation: In a thoroughly dried 500 mL Parr hydrogenation vessel, dissolve 9-azabicyclo[3.3.1]nonan-3-ylmethanol (15.5 g, 100 mmol) in anhydrous methanol (150 mL).

  • Reagent Addition: Add anhydrous acetone (29.0 g, 500 mmol, 5.0 equiv) followed by glacial acetic acid (0.5 mL) to promote iminium ion formation.

  • Catalyst Loading: Carefully add 10% Pd/C (1.5 g, ~50% w/w water wet) under a steady stream of nitrogen to prevent ignition of the solvent vapors.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen (20 psi), and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂ and heat to 40 °C with vigorous stirring (800 rpm).

  • In-Process Control (IPC): After 12 hours, halt stirring, vent the hydrogen, and sample the reaction mixture. Analyze via GC-MS. Validation Check: The reaction is deemed complete when the starting material peak (m/z 155) is <1% relative to the product peak (m/z 197). If incomplete, repressurize and stir for an additional 4 hours.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in dichloromethane (200 mL) and wash with saturated aqueous NaHCO₃ (100 mL) to neutralize the acetic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the target molecule as a pale yellow oil that crystallizes upon standing.

Protocol B: Homogeneous Catalytic Ester Hydrogenation

Objective: Reduce methyl 9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylate to the target molecule using a ruthenium pincer catalyst.

  • Inert Atmosphere Setup: All manipulations must be performed in a nitrogen-filled glovebox or using strict Schlenk techniques.

  • Reaction Mixture: In a 300 mL stainless steel autoclave equipped with a magnetic stir bar, dissolve methyl 9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylate (22.5 g, 100 mmol) in anhydrous THF (100 mL).

  • Catalyst Activation: Add Ru-MACHO (carbonylchlorohydrido[bis(2-(diphenylphosphinoethyl)amino]ruthenium(II)) (60.5 mg, 0.1 mol%) and potassium tert-butoxide (112 mg, 1.0 mol%). Mechanistic Note: The strong base is required to dehydrohalogenate the precatalyst, forming the active dearomatized Ru(0) species [2].

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure hydrogen line. Purge the headspace with H₂ three times, then pressurize to 50 bar. Heat the reactor to 80 °C.

  • In-Process Control (IPC): Monitor the hydrogen uptake via a mass flow controller. Once hydrogen consumption ceases (typically 14-16 hours), cool the reactor to room temperature and carefully vent the pressure. Sample for TLC (DCM:MeOH:NH₄OH 90:9:1). Validation Check: Complete disappearance of the higher Rf ester spot confirms success.

  • Workup: Filter the mixture through a short plug of silica gel to remove the ruthenium catalyst, eluting with ethyl acetate. Concentrate the filtrate in vacuo to yield the highly pure target alcohol.

References

  • Magano, J., et al. "Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates." Organic Process Research & Development, ACS Publications, 2020. Available at:[Link]

  • Asano, S. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. Available at:[Link]

  • Zhang, J., Leitus, G., Ben-David, Y., & Milstein, D. "Efficient Homogeneous Catalytic Hydrogenation of Esters to Alcohols." Angewandte Chemie International Edition, 2006. Available at:[Link]

Troubleshooting & Optimization

Improving reaction yield in the synthesis of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol. This valuable bicyclic amino alcohol is a key building block in the development of various pharmacologically active compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges and optimize your reaction yields.

Synthetic Overview

The synthesis of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol typically proceeds through a two-stage process. The initial step involves the construction of the 9-azabicyclo[3.3.1]nonane core, followed by the reduction of a ketone functionality to the desired alcohol. The introduction of the N-isopropyl group can be strategically performed at different stages of the synthesis.

dot

Caption: Troubleshooting workflow for low yield in the Robinson-Schöpf condensation.

Question 2: Can I use isopropylamine directly in the Robinson-Schöpf reaction to get the N-isopropyl bicyclic ketone?

Answer:

Yes, it is possible to use isopropylamine directly in the Robinson-Schöpf condensation. [1]This approach (Route A in the workflow diagram) offers a more direct route to the desired ketone precursor. However, the reactivity of isopropylamine may differ from that of other primary amines like methylamine or benzylamine, potentially requiring some optimization of the reaction conditions.

Considerations for Using Isopropylamine:

  • Steric Hindrance: Isopropylamine is bulkier than methylamine, which could slightly decrease the reaction rate.

  • Reaction Conditions: You may need to adjust the reaction time or temperature to achieve a good yield. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Part 2: Introduction of the N-Isopropyl Group (Route B)

Question 3: I have synthesized the 9-azabicyclo[3.3.1]nonan-3-one and want to introduce the isopropyl group now. What are my options and what are the potential problems?

Answer:

If you have the bicyclic ketone without the N-isopropyl group (e.g., the N-benzyl or N-H analogue), you can introduce the isopropyl group via N-alkylation or reductive amination.

Method 1: N-Alkylation

This involves reacting the secondary amine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

  • Potential Problems:

    • Over-alkylation: While less of a concern for a secondary amine, ensuring the use of appropriate stoichiometry is important.

    • Elimination: Isopropyl halides can undergo elimination reactions in the presence of a strong base, leading to the formation of propene and reducing the yield of the desired product.

    • Reaction Rate: The reaction may be slow. Using a more reactive iodide or heating the reaction may be necessary.

Method 2: Reductive Amination

This is often the preferred method. It involves reacting the secondary amine with acetone in the presence of a reducing agent.

  • Advantages: This method is generally milder and can lead to higher yields with fewer side products compared to direct alkylation.

  • Recommended Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive amination as it is mild and selective for the reduction of the intermediate iminium ion over the ketone. [2][3][4] Experimental Protocol: Reductive Amination with Acetone

  • Imine Formation: Dissolve the 9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) and acetone (1.5-2 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Part 3: Reduction of the Ketone to the Alcohol

Question 4: I am observing low yield and/or the formation of byproducts during the reduction of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-one to the corresponding alcohol. How can I optimize this step?

Answer:

The reduction of the bicyclic ketone to the desired alcohol is a critical step. Low yields or the formation of impurities can often be traced back to the choice of reducing agent, reaction conditions, or the purity of the starting material.

Common Issues and Solutions:

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient amount of reducing agent.Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄). [5]
Steric hindrance around the carbonyl group.For sterically hindered ketones, a longer reaction time or a slight increase in temperature may be necessary. Alternatively, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be considered, but this requires strict anhydrous conditions. [5]
Formation of Byproducts Decomposition of the reducing agent.Sodium borohydride can react with protic solvents. Ensure the solvent is of high purity and consider running the reaction at a lower temperature (e.g., 0°C) to minimize this side reaction. [5]
Impurities in the starting ketone.Purify the ketone precursor by column chromatography or recrystallization before proceeding with the reduction.

Choice of Reducing Agent:

  • Sodium Borohydride (NaBH₄): This is a commonly used, mild, and selective reducing agent for ketones. [6]It is generally safe to use in protic solvents like methanol or ethanol.

  • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and should be used with caution under anhydrous conditions. [7]It will also reduce other functional groups like esters and amides. For a simple ketone reduction, NaBH₄ is usually sufficient and safer.

Question 5: How can I control the stereoselectivity of the reduction to obtain the desired endo or exo alcohol isomer?

Answer:

The reduction of 9-azabicyclo[3.3.1]nonan-3-ones can lead to the formation of two diastereomeric alcohols: the endo and exo isomers. The stereochemical outcome is influenced by the steric environment around the carbonyl group and the nature of the reducing agent.

  • General Trend: The hydride attack generally occurs from the less sterically hindered face of the bicyclic system. For the 9-azabicyclo[3.3.1]nonane system, this often leads to a mixture of isomers.

  • Controlling Stereoselectivity:

    • Bulky Reducing Agents: The use of sterically hindered reducing agents can sometimes enhance the selectivity for one isomer over the other.

    • Catalytic Hydrogenation: In some cases, catalytic hydrogenation over a suitable catalyst (e.g., a ruthenium complex) can provide high stereoselectivity towards the endo isomer. [8][9] A patent describes a method for producing the endo-9-azabicyclo[3.3.1]nonan-3-ol derivative with high selectivity by reacting the corresponding ketone with hydrogen in the presence of a ruthenium complex catalyst. [8][9]

Part 4: Purification

Question 6: I am having difficulty purifying the final amino alcohol product. It is an oil and streaks on the silica gel column. What can I do?

Answer:

The basic nature of the nitrogen atom in the 9-azabicyclo[3.3.1]nonane core can cause issues during purification, particularly with silica gel chromatography.

Purification Strategies:

  • Column Chromatography with Basic Additives: To prevent streaking on a silica gel column, you can add a small amount of a basic modifier to your eluent.

    • Recommended Additive: Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) in your solvent system (e.g., dichloromethane/methanol) can effectively neutralize the acidic silanol groups on the silica gel surface, leading to better separation. [10]* Salt Formation and Crystallization: Converting the basic amino alcohol into a salt can facilitate purification by crystallization.

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of an acid (e.g., HCl in diethyl ether or fumaric acid in ethanol) dropwise until precipitation is complete. The resulting crystalline salt can be collected by filtration and will generally be much purer. [10] dot

Caption: Troubleshooting workflow for the purification of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol.

References

  • A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral Lewis Acid. ACS Publications. Available at: [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Available at: [Link]

  • Robinson-Schöpf Reaction. Organic Chemistry Portal. Available at: [Link]

  • Robinson-Schöpf-Reaktion. Wikipedia. Available at: [Link]

  • Synthesis of granisetron probes. ResearchGate. Available at: [Link]

  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. Available at: [Link]

  • GRANISETRON. New Drug Approvals. Available at: [Link]

  • Synthesis of Granisetron Hydrochloride. Semantic Scholar. Available at: [Link]

  • Reactions of 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ones with Nitrogen-Containing Nucleophiles. Springer. Available at: [Link]

  • Chemical thermodynamics applied to the synthesis of tropinone. SciELO. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. Google Patents.
  • Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. Patsnap.
  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]

  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. PubMed. Available at: [Link]

  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]

  • EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Resolving co-eluting impurities during [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the chromatographic purification of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol . This bulky, basic amine—a granatane derivative—presents unique challenges during reversed-phase high-performance liquid chromatography (RP-HPLC), including severe peak tailing, stereoisomer co-elution, and interference from structurally analogous impurities.

This guide is engineered for researchers and drug development professionals. It moves beyond generic advice to address the fundamental physicochemical causality behind these chromatographic behaviors, providing self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Causality of Co-Elution

The target molecule features a highly basic tertiary amine (pKa ~9.5) embedded within a rigid 9-azabicyclo[3.3.1]nonane (granatane) scaffold, coupled with a polar hydroxymethyl group. When analyzed on standard silica-based C18 columns at neutral or mildly acidic pH (pH 5–8), the amine is fully protonated. Simultaneously, residual silanol groups on the silica surface (pKa ~4.5) are ionized. This creates a secondary cation-exchange mechanism that competes with hydrophobic retention, leading to severe peak broadening and tailing[1].

This tailing effect artificially widens the peak base, masking closely eluting impurities such as the N-desisopropyl secondary amine (unreacted starting material) and the endo/exo stereoisomers of the target compound.

Mechanism Amine Protonated Amine (pKa ~9.5) Interaction Secondary Cation-Exchange Amine->Interaction pH 5-8 Silanol Ionized Silanol (pKa ~4.5) Silanol->Interaction pH > 4.5 Strategy1 pH > 10.5 (Deprotonation) Interaction->Strategy1 Adjust pH Strategy2 0.3% TFA (Ion-Pairing) Interaction->Strategy2 Add TFA Resolution Hydrophobic Retention Only Strategy1->Resolution Strategy2->Resolution

Caption: Mechanistic pathways to eliminate secondary cation-exchange interactions.

Part 2: Troubleshooting FAQs

Q1: My target peak is tailing severely (Asymmetry > 2.0), making it impossible to quantify the N-desisopropyl impurity. How do I fix this? A1: The N-desisopropyl impurity is a secondary amine, which is slightly more polar and basic than your target tertiary amine. To resolve them, you must eliminate silanol interactions. Switch to a high-pH mobile phase (pH 10.5) using a hybrid-silica column (e.g., Waters XBridge C18) that can withstand alkaline conditions. At pH 10.5, both amines are fully deprotonated, neutralizing their positive charge. Retention will then rely purely on hydrophobicity, allowing the more lipophilic N-isopropyl target to elute later than the des-isopropyl impurity as sharp, symmetrical peaks.

Q2: I suspect my product is a mixture of endo and exo stereoisomers, but they elute as a single broad peak. How can I separate them? A2: Granatane derivatives adopt specific conformations; typically, the bicyclic system exists in a double-chair conformation, but specific endo/exo substitutions at C3 can force a boat-chair conformation[2]. This subtle change in the hydrodynamic radius requires shape selectivity. A highly effective strategy is to use a low-pH mobile phase with a strong ion-pairing agent. Utilizing 0.3% Trifluoroacetic Acid (TFA) on an end-capped C8 column has been proven to resolve endo and exo isomers of similar granatane amines (like granatamine) with a resolution factor (Rs) greater than 4[3].

Q3: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for this purification? A3: Yes. Because both the target and its impurities contain polar functional groups (hydroxymethyl and basic amines), HILIC is an excellent orthogonal approach. By using an unbonded bare silica or amide column with a highly organic mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate, pH 3.0), the protonated amines will partition into the water-enriched layer on the stationary phase. In HILIC, the more polar N-desisopropyl impurity will be retained longer than the target N-isopropyl compound.

Workflow Start Crude Extract: [9-(Propan-2-yl)-9-azabicyclo [3.3.1]nonan-3-yl]methanol CheckTailing System Suitability: Asymmetry (As) < 1.5? Start->CheckTailing HighPH High-pH RP-HPLC (pH 10.5, Hybrid C18) CheckTailing->HighPH No (Tailing > 1.5) LowPH Low-pH Ion-Pairing (0.3% TFA, C8) CheckTailing->LowPH Silica Column CheckIsomers Endo/Exo Co-elution Observed? CheckTailing->CheckIsomers Yes (As < 1.5) HighPH->CheckIsomers LowPH->CheckIsomers Alternative PFPColumn PFP Stationary Phase (Shape Selectivity) CheckIsomers->PFPColumn Yes Success Pure Target Analyte (Rs > 2.0) CheckIsomers->Success No PFPColumn->Success

Caption: Decision tree for resolving basic amine tailing and stereoisomer co-elution.

Part 3: Quantitative Chromatographic Data

The following table summarizes the expected chromatographic parameters when applying different resolution strategies to the crude mixture.

Chromatographic StrategyStationary PhaseMobile PhaseTarget Asymmetry (As)Rs (Target vs Des-isopropyl)Rs (Endo vs Exo)
Standard RP-HPLC Standard C180.1% Formic Acid / ACN> 2.5 (Severe tailing)< 1.0 (Co-elution)< 1.0 (Co-elution)
High-pH RP-HPLC Hybrid C1810mM NH₄HCO₃ (pH 10.5) / MeOH1.1 (Excellent)> 3.0~ 1.2 (Partial)
Low-pH Ion-Pairing End-capped C80.3% TFA / ACN1.2 (Good)~ 1.5> 4.0 [3]
Shape-Selective RP PFP (Fluorinated)0.1% TFA / MeOH1.3 (Good)> 2.0> 3.5

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. You must pass the built-in System Suitability Test (SST) before analyzing your actual samples.

Protocol A: High-pH Method for Des-isopropyl Impurity Clearance

Objective: Deprotonate the basic amine to eliminate silanol interactions and resolve alkylation differences.

  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of ultrapure water (10 mM). Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

    • Organic (B): HPLC-grade Methanol.

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-pH stable hybrid silica.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–15 min: Linear gradient to 60% B

    • 15–20 min: Hold at 60% B

    • Flow rate: 1.0 mL/min. Column Temperature: 30°C.

  • System Suitability Test (Self-Validation Check):

    • Inject a blank to ensure a stable baseline (no column dissolution).

    • Inject an SST standard containing 1 mg/mL of the target molecule spiked with 1% N-desisopropyl impurity.

    • Pass Criteria: The retention time relative standard deviation (RSD) over 3 injections must be < 1.0%. The Asymmetry factor (As) of the main peak must be ≤ 1.2. The Resolution (Rs) between the impurity and the main peak must be ≥ 2.0. Do not proceed to sample analysis if these criteria fail.

Protocol B: Ion-Pairing Method for Endo/Exo Stereoisomer Resolution

Objective: Utilize strong ion-pairing to enhance shape selectivity and resolve conformational isomers.

  • Mobile Phase Preparation:

    • Buffer (A): Add 3.0 mL of Trifluoroacetic Acid (TFA) to 1 L of ultrapure water (0.3% v/v)[3].

    • Organic (B): HPLC-grade Acetonitrile with 0.1% TFA.

  • Column Selection: Inertsil C8 (150 mm × 4.6 mm, 5 µm)[3] or a Pentafluorophenyl (PFP) column.

  • Isocratic Program:

    • Run isocratically at 15% B for 25 minutes.

    • Flow rate: 1.0 mL/min. Column Temperature: 25°C.

  • System Suitability Test (Self-Validation Check):

    • Inject an SST standard containing a known mixture of endo and exo isomers.

    • Pass Criteria: The Resolution (Rs) between the endo and exo peaks must be ≥ 2.5[3]. If Rs < 2.5, decrease the column temperature to 20°C to restrict the conformational flexibility of the granatane ring, thereby increasing the separation factor (α).

Part 5: References

  • Radha Krishna, S., Suresh babu, P., Rao, B.M., Someswara Rao, N. "Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); a key intermediate of granisetron." Pharmazie, 64(12), 2009, 800-803. URL:[Link]

  • Bermudez, J., et al. "Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives." Journal of Medicinal Chemistry / PMC. URL:[Link]

Sources

Troubleshooting poor solubility of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing erratic solubility profiles with [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol .

By synthesizing field-proven insights with mechanistic chemistry, this guide provides self-validating protocols to overcome the unique solvation challenges presented by this complex molecule.

Diagnostic Overview & Mechanistic Causality

[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol features a bulky lipophilic isopropyl group, a rigid granatanine (9-azabicyclo[3.3.1]nonane) core, and a polar primary hydroxyl group. When this compound fails to dissolve in standard organic solvents, it is rarely a simple "like-dissolves-like" failure. As an Application Scientist, I trace these issues back to three primary mechanistic causes:

  • Intermolecular Hydrogen Bonding: The primary alcohol acts as a strong hydrogen bond donor, while the tertiary amine acts as a powerful acceptor. Cyclic amino alcohols are notorious for problematic in organic solvents at low temperatures[1]. This often manifests as a thick gel rather than a true solution.

  • Switchable Hydrophilicity (CO₂ Adducts): Tertiary amines can react with atmospheric carbon dioxide in the presence of trace moisture to form insoluble bicarbonate/carbonate salts. This turns a lipophilic organic molecule into a highly polar, organic-insoluble salt[2].

  • High Lattice Energy: The rigid bicyclic framework promotes tight crystal packing. Structurally related 9-azabicyclo[3.3.1]nonane derivatives (e.g., granisetron intermediates) exhibit high melting points and in cold organic solvents[3].

Quantitative Data: Solvent Compatibility Matrix

Use the following data matrix to benchmark your current solvent system and identify the appropriate troubleshooting action.

Solvent ClassExample SolventDielectric Constant (ε)Expected SolubilityCommon Failure ModeTroubleshooting Action
Non-Polar Aliphatic Hexane, Heptane~1.9Very LowH-Bond AggregationAvoid entirely; switch to DCM or EtOAc.
Non-Polar Aromatic Toluene2.4Low to ModerateGelation / PolymerizationAdd 5% v/v Methanol or Ethanol.
Polar Aprotic THF, DCM, EtOAc4.8 - 7.5Moderate to HighCO₂ Salt PrecipitationDegas solvent; add 1.1 eq Et₃N.
Highly Polar Aprotic DMSO, DMF36.0 - 47.0HighLattice Energy ResistanceHeat to 40°C and sonicate for 10 min.

Core Troubleshooting Workflows

The following step-by-step methodologies are designed as self-validating systems. If the validation step fails, move to the next protocol.

Protocol A: Disrupting Intermolecular H-Bond Networks

Causality: Non-polar solvents cannot outcompete the strong O-H···N interactions between solute molecules, leading to polymeric aggregation.

  • Weigh the required amount of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol into a dry, inert-flushed vial.

  • Add the primary organic solvent (e.g., Dichloromethane or Ethyl Acetate) to achieve a 0.1 M concentration.

  • If a gel-like suspension forms, add a polar protic co-solvent (Methanol or Ethanol) dropwise. Do not exceed 10% v/v to maintain the overall organic profile of the reaction.

  • Validation: The suspension should rapidly clarify within 60 seconds as the co-solvent competitively hydrogen-bonds with the tertiary amine, breaking the aggregate chain.

Protocol B: Reversing CO₂-Induced Carbonate Formation

Causality: Atmospheric CO₂ exposure converts the free base into an insoluble carbonate salt.

  • Suspend the poorly soluble compound in your target organic solvent (e.g., THF).

  • Add 1.1 equivalents of a sacrificial, highly volatile organic base such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA).

  • Sonicate the mixture for 10 minutes at 35°C.

  • Validation: If CO₂ absorption was the culprit, the Et₃N will displace the bicyclic amine from the carbonate salt. Micro-bubbles of released CO₂ gas may be visible, and the target molecule will fully solvate.

  • Purge the headspace with Nitrogen or Argon and seal tightly.

Protocol C: Surfactant-Mediated Solubilization (Aqueous Alternative)

Causality: If organic solvents strictly fail or cause downstream reaction issues, offer a highly effective alternative for unprotected amino alcohols[4].

  • Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water.

  • Add the amino alcohol to the aqueous surfactant mixture.

  • Stir vigorously at room temperature.

  • Validation: The amphiphilic surfactant will form nanomicelles that encapsulate the lipophilic bicyclic core while tolerating the polar hydroxyl group, creating a homogenous, reactive nano-emulsion.

Solvation Decision Pathway

SolubilityTroubleshooting N1 Poor Solubility Detected [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol N2 Identify Causality N1->N2 N3 CO2-Induced Carbonate Salt (Switchable Hydrophilicity) N2->N3 Atmospheric Exposure N4 Strong Intermolecular O-H···N Hydrogen Bonding N2->N4 Non-polar Solvents N5 High Crystal Lattice Energy (Rigid Bicyclic Core) N2->N5 Cold/Ambient Conditions N6 Protocol B: Degas Solvent Add Triethylamine (Et3N) N3->N6 N7 Protocol A: Add H-Bond Disruptor (5-10% MeOH or EtOH) N4->N7 N8 Protocol C: Thermocycling & Sonication in THF/DCM N5->N8 N9 Homogeneous Solvated State N6->N9 N7->N9 N8->N9

Decision tree for troubleshooting bicyclic amino alcohol solubility failures.

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve initially in chloroform but precipitate overnight? A: Chloroform naturally degrades over time via photolysis to produce trace phosgene and hydrochloric acid (HCl). The basic tertiary amine in your compound reacts with this trace HCl to form an insoluble hydrochloride salt. Solution: Filter your chloroform through basic alumina prior to use, or add a drop of a sacrificial base like Triethylamine (Et₃N) to maintain the free-base state.

Q: Can I use heating alone to force dissolution in toluene? A: Heating will temporarily disrupt the crystal lattice and hydrogen bonds, leading to solvation. However, upon cooling, the compound is highly likely to crash out or form a thick gel due to the rapid re-establishment of O-H···N networks. Solution: To ensure long-term stability at room temperature, introduce a competitive hydrogen-bond disruptor (e.g., 5% isopropanol) rather than relying solely on thermal energy.

Q: I suspect my compound has absorbed CO₂ and formed a salt. Can I recover the free base? A: Yes. Suspend the white precipitate in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH. The strong aqueous base will neutralize the carbonate/bicarbonate salt, driving the lipophilic free base back into the organic DCM layer. Separate the layers, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis Source: Diva-Portal.org (Uppsala University) URL:[Link]

  • Tertiary amine solvents having switchable hydrophilicity Source: Green Chemistry (RSC Publishing) URL:[Link]

  • (3H)granisetron | C18H24N4O | CID 3510 Source: PubChem - NIH URL:[Link]

  • Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Technical Support Center: Optimizing Crystallization and Purification of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome common challenges in the crystallization and purification of this compound. Our approach is rooted in established chemical principles and field-proven techniques for analogous molecular structures.

Frequently Asked Questions (FAQs)

Q1: My final product is an oil, not a solid. Is this normal, and how can I purify it?

A1: It is quite common for aminoalcohols with the 9-azabicyclo[3.3.1]nonane core to be oils or low-melting solids at room temperature, especially when they are in their free base form.[1] Purification of such oils is typically achieved through column chromatography. For subsequent crystallization, converting the oily free base into a salt, such as a hydrochloride salt, is a highly effective strategy to induce solidification.[2]

Q2: What are the best starting solvent systems for column chromatography?

A2: The polarity of your specific compound will dictate the optimal solvent system. For 9-azabicyclo[3.3.1]nonane derivatives, which are basic, a common starting point is a mixture of dichloromethane and methanol.[2] To prevent the compound from streaking on the silica gel column, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%). An alternative is a gradient of ethyl acetate in hexanes. It is always best practice to first determine an appropriate solvent system using thin-layer chromatography (TLC).

Q3: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A3: Without knowing the specific synthetic route, common impurities could include starting materials, diastereomers, or by-products from side reactions. If the synthesis involves the reduction of a ketone, the corresponding ketone precursor might be present. Diastereomers can also arise, which may have very similar Rf values on TLC, requiring careful optimization of the chromatographic conditions for separation.

Q4: I've successfully purified the compound by chromatography, but I'm struggling to get it to crystallize from any solvent.

A4: If direct crystallization of the purified oil is failing, the recommended approach is to form a salt. The introduction of an ionic center significantly increases the crystal lattice energy, which often facilitates crystallization. The hydrochloride or fumarate salts are common choices. This process involves dissolving your purified oil in a suitable solvent and adding a solution of the corresponding acid.[2]

Troubleshooting Guide

Issue 1: The compound is streaking on the TLC plate and the chromatography column.

Cause: The basic nitrogen atom in the 9-azabicyclo[3.3.1]nonane core can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and tailing of the spot.

Solution:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), which can sometimes provide better results for basic compounds.[2]

Issue 2: Poor separation of closely-related impurities or diastereomers.

Cause: Diastereomers or structurally similar impurities can have very similar polarities, making them difficult to separate.

Solution:

  • Optimize Eluent Polarity: Use a shallow solvent gradient during column chromatography. This can enhance the separation of compounds with close Rf values.

  • Try Different Solvent Systems: Experiment with different solvent combinations. For example, if a dichloromethane/methanol system is not working, try an ethyl acetate/hexanes system or a system containing a small amount of a different polar solvent like acetonitrile.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.

Issue 3: The compound precipitates as an oil or fails to crystallize after adding acid for salt formation.

Cause: The choice of solvent is critical for successful crystallization. If the solvent is too polar, the salt may be too soluble to precipitate. If it is too nonpolar, the salt may crash out as an amorphous solid or oil.

Solution:

  • Solvent Selection: Dissolve the free base in a solvent in which it is soluble, such as diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether.[2] Then, add the acid (e.g., HCl in diethyl ether) dropwise.

  • Induce Crystallization: If a precipitate does not form immediately, try the following techniques:

    • Scratch the inside of the flask with a glass rod to create nucleation sites.[2]

    • Add a seed crystal of the desired product if available.[2]

    • Cool the solution in an ice bath or refrigerator to decrease solubility.[3]

    • Slowly add a less polar "anti-solvent" (e.g., hexanes) until the solution becomes turbid, then warm slightly until it is clear again and allow it to cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel
  • TLC Analysis: Determine an optimal eluent system using TLC. A good system will give your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. If the product is not very soluble, you can "dry-load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient is needed, gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Crystallization via Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified oily product in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acid Addition: While stirring, slowly add a solution of 2.0 M HCl in diethyl ether dropwise.

  • Precipitation: Observe for the formation of a white precipitate. Continue adding the HCl solution until no more precipitate is formed.

  • Crystallization: If an oil forms initially, continue stirring and try scratching the flask. If necessary, add a small amount of a more polar solvent like methanol to dissolve the oil, followed by the slow addition of diethyl ether to encourage crystallization.

  • Cooling: Cool the mixture in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Filtration: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether or the crystallization solvent to remove any residual impurities.

  • Drying: Dry the purified hydrochloride salt under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of 9-Azabicyclo[3.3.1]nonane Derivatives

Stationary PhaseEluent SystemModifierTarget CompoundsReference
Silica GelDichloromethane:Methanol (e.g., 98:2 to 90:10)0.1-1% TriethylamineBasic amines[2]
Silica GelHexane:Ethyl Acetate (e.g., 3:2 to 1:2)None or TriethylamineKetone precursors, less polar derivatives
Aluminum OxideBenzene:Dioxane (5:1)NoneBicyclic ketones and nonanes[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Product Purification

G start Crude Product (Oil) tlc TLC Analysis start->tlc streaking Streaking on TLC? tlc->streaking add_base Add Triethylamine (0.1-1%) to Eluent streaking->add_base Yes column Column Chromatography streaking->column No add_base->column pure_oil Pure Product (Oil) column->pure_oil crystallize Attempt Crystallization pure_oil->crystallize success Crystalline Solid crystallize->success Success fail Fails to Crystallize crystallize->fail Failure salt Form Hydrochloride Salt fail->salt salt->success

Caption: A decision-making workflow for the purification of an oily product.

Diagram 2: Crystallization Optimization Strategy

G start Purified Oil in Solvent (e.g., Diethyl Ether) add_acid Add HCl Solution Dropwise start->add_acid precipitate Precipitate Forms? add_acid->precipitate solid Solid Precipitate precipitate->solid Yes induce Induce Crystallization: - Scratch Flask - Seed Crystal - Cool Solution precipitate->induce No oil_out Oiled Out? filter Filter, Wash, and Dry solid->filter induce->solid

Caption: A strategic approach to optimizing the crystallization of the hydrochloride salt.

References

  • MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
  • Royal Society of Chemistry. (2014). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information.
  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • BenchChem. Technical Support Center: Purification of 3-Azabicyclo[3.3.1]nonane Derivatives.
  • ResearchGate. (2003, January). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands.
  • ChemRxiv. Crystallization of Small Molecules in Lyotropic Liquid Crystals.
  • Unknown Source. Recrystallization method.
  • ResearchGate. Synthesis and Crystal Structure of (9s)-N-methyl-3-azabicyclo[3.3.1] nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)Acetate Hydrochloride.

Sources

Preventing oxidation and degradation of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol .

As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. The degradation of bicyclic tertiary amines is rarely a simple matter of shelf-life; it is a complex interplay of excipient microenvironments, trace impurities, and redox chemistry. This guide provides a causality-driven framework to understand, isolate, and eliminate the oxidative liabilities of your target molecule.

Part 1: Molecular Vulnerability Profile

Your API, [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, possesses two highly reactive functional groups that dictate its long-term storage behavior:

  • The Sterically Hindered Tertiary Amine: The nitrogen at the 9-position (granatane core) is highly susceptible to electrophilic attack by peroxides, leading to N-oxide formation.

  • The Primary Alcohol: The hydroxymethyl group at the 3-position is vulnerable to aerobic oxidation, particularly when catalyzed by trace transition metals.

Part 2: Troubleshooting & FAQs

Q1: During 6-month accelerated stability testing (40°C/75% RH), we observed a +16 Da mass shift in our formulation. What is driving this degradation? Mechanistic Rationale: A +16 Da shift is the classic mass spectrometric signature of N-oxide formation at the tertiary amine[1]. This reaction is rarely driven by atmospheric oxygen alone; it is primarily mediated by hydroperoxide impurities present in polymeric excipients like Polyethylene Glycol (PEG), Povidone (PVP), or Crospovidone. These excipients undergo autoxidation during their own shelf-life, accumulating peroxides. The nucleophilic lone pair on your granatane nitrogen attacks the electrophilic O-O bond of these peroxides, yielding the N-oxide[2]. Field-Proven Insight: Never rely solely on the Certificate of Analysis (CoA) for excipients. Peroxide levels in PEG can spike from a baseline of 5 ppm at release to >50 ppm after just 3 months in a warehouse.

Q2: How can we formulate around this N-oxidation liability without entirely replacing our excipients? Mechanistic Rationale: The most robust approach is pH microenvironment control via salt formation . The oxidation of tertiary amines is highly pH-dependent[2]. By protonating the tertiary amine (e.g., forming a hydrochloride or methanesulfonate salt), you sequester the nitrogen's lone pair, mathematically eliminating its nucleophilicity and preventing peroxide attack. If a freebase formulation is absolutely mandatory, you must utilize amine-oxidation inhibitors (e.g., BHT) and pad the packaging headspace with nitrogen[3].

Q3: We are seeing the primary alcohol degrade into an aldehyde/carboxylic acid. Is this related to the amine degradation? Mechanistic Rationale: Yes, they are mechanistically linked. The core structure of your molecule is a granatane derivative, which is structurally analogous to ABNO (9-azabicyclo[3.3.1]nonane N-oxyl)—a highly efficient, stable radical catalyst used specifically for the aerobic oxidation of alcohols[4]. If trace transition metals (Cu, Fe) in your excipients initiate the oxidation of your amine to a radical species, the molecule can auto-catalyze the oxidation of its own primary alcohol at the 3-position. To break this catalytic cycle, you must add metal chelators (like EDTA) to sequester the trace metals.

Part 3: Visualizing the Degradation Landscape

degradation_pathways API [9-(Propan-2-yl)-9-azabicyclo [3.3.1]nonan-3-yl]methanol (Free Base) NOxide N-Oxide Impurity (+16 Da) API->NOxide Excipient Peroxides (e.g., PEG, Povidone) Aldehyde Aldehyde/Acid Impurity API->Aldehyde Trace Metals (Cu/Fe) + Aerobic O2 Stable Protonated Salt Form (Stable) API->Stable Acid Addition (pH Control) Stable->NOxide Blocked (No free lone pair)

Fig 1: Mechanistic pathways of peroxide-mediated N-oxidation and trace-metal catalyzed degradation.

Part 4: Quantitative Data & Mitigation Efficacy

To make informed formulation decisions, you must quantify the threat. Below is a summary of typical excipient peroxide loads and the efficacy of targeted mitigation strategies.

Excipient ClassTypical Peroxide Load (Shelf-Life)Primary Degradation PathwayField-Proven Mitigation StrategyEfficacy (% Impurity Reduction)
Polyethylene Glycols (PEG) 10 - 100 ppmN-Oxidation (+16 Da)Vacuum drying + Nitrogen padding[3]~85%
Povidone (PVP) 20 - 400 ppmN-Oxidation (+16 Da)API Protonation (Salt Formation)[2]>99%
Microcrystalline Cellulose < 5 ppmAldehyde FormationAddition of 0.1% EDTA (Metal Chelation)~90%

Part 5: Self-Validating Experimental Protocols

A protocol is only as good as its controls. The following methodologies are designed as self-validating systems to ensure your analytical methods are truly stability-indicating.

Protocol A: Self-Validating Excipient Peroxide Spiking & Screening

Objective: To empirically determine if specific excipient lots will degrade the API over time.

  • Baseline Quantification: Use the Amplex Red assay to quantify baseline hydroperoxides in candidate excipient lots. Reject any lot >50 ppm.

  • Binary Mixture Preparation: Mix the API freebase and excipient (1:1 w/w). Add 5% w/w HPLC-grade water to simulate localized moisture and facilitate phase mobility.

  • The Self-Validation Step (Positive Control): Prepare a parallel binary mixture and spike it with 50 ppm H2​O2​ . Causality Check: If your LC-MS method cannot detect the +16 Da N-oxide in this spiked sample at Day 0, your method is not stability-indicating. Halt the study and redevelop the chromatography.

  • Accelerated Aging: Store the unspiked mixtures at 40°C/75% RH for 14 days in sealed vials.

  • Analysis: Extract with acetonitrile and quantify N-oxide and aldehyde degradants via LC-MS/MS.

Protocol B: Amine Protonation (Salt Formation) Workflow

Objective: To chemically sequester the tertiary amine lone pair, rendering it inert to peroxides.

  • Counter-ion Selection: Select pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid) with a pKa at least 2 units lower than the conjugate acid of the API to ensure 100% protonation.

  • Crystallization: Dissolve the API in anhydrous ethanol. Add 1.05 equivalents of the selected acid dropwise under continuous stirring at 25°C. Induce crystallization via the slow addition of an anti-solvent (e.g., heptane).

  • Orthogonal Stress Testing (Self-Validation): Expose the isolated salt to a harsh 100 ppm H2​O2​ solution for 24 hours. Compare the degradation kinetics against the freebase. The protocol validates itself if the freebase degrades >10% while the salt degrades <0.1%.

Part 6: Formulation Optimization Workflow

workflow Step1 1. API Characterization Identify oxidation liabilities Step2 2. Excipient Screening Quantify baseline peroxides & trace metals Step1->Step2 Step3 3. Forced Degradation Spike with H2O2 / Cu2+ (Self-Validation) Step2->Step3 Step4 4. Mitigation Strategy Select: Antioxidants, Chelators, or Salt Form Step3->Step4 Step5 5. Long-Term Storage Accelerated stability testing (ICH Q1A) Step4->Step5 Success Stable Formulation Achieved Step5->Success

Fig 2: Self-validating formulation workflow for identifying and mitigating oxidative liabilities.

References

  • Grigsby, R. A., et al. (2012). US20120271026A1 - Inhibition of amine oxidation. Google Patents. Retrieved from:[3]

  • Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168-5184. Retrieved from:[Link][1]

  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. Retrieved from:[Link][2]

Sources

Overcoming low ionization efficiency in LC-MS analysis of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve adequate sensitivity for highly polar, basic analytes.

The target compound, [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol , is a bicyclic tertiary amine with a primary hydroxyl group. Its high pKa (~9.5–10.5) and extreme hydrophilicity present a "perfect storm" for liquid chromatography-mass spectrometry (LC-MS) analysis: it resists retention on standard reversed-phase columns and is highly susceptible to matrix-induced ion suppression.

This guide bypasses generic advice to focus on the physicochemical causality behind your signal loss. Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, and self-validating protocols designed to restore and maximize your electrospray ionization (ESI) efficiency.

Diagnostic Workflow: ESI+ Optimization for Polar Amines

G Start Low Ionization Efficiency Detected in ESI+ CheckRT Evaluate Chromatographic Retention (C18) Start->CheckRT VoidVol Analyte elutes in void volume (k' < 1)? CheckRT->VoidVol SwitchHILIC Switch to HILIC Column (Retains polar basic amines) VoidVol->SwitchHILIC Yes CheckPH Evaluate Mobile Phase pH VoidVol->CheckPH No SwitchHILIC->CheckPH HighPH pH > 5? (Amine not fully protonated) CheckPH->HighPH Acidify Add 0.1% Formic Acid (Pre-protonate in solution) HighPH->Acidify Yes Matrix Assess Matrix Effects (Post-Column Infusion) HighPH->Matrix No Acidify->Matrix Suppression Signal Suppression Observed? Matrix->Suppression SamplePrep Implement Phospholipid Depletion / SPE Suppression->SamplePrep Yes OptMS Optimize ESI Source (Temp, Gas, Voltage) Suppression->OptMS No

Diagnostic workflow for troubleshooting low ESI+ efficiency in polar basic amines.

In-Depth Troubleshooting & FAQs

Q1: Why is my MS signal so weak even though this is a basic amine that should ionize well in positive mode (ESI+)? The Causality: Electrospray ionization is primarily an ion transfer technique, not an ionization source in the traditional sense. For optimal ESI+ efficiency, your analyte must be pre-protonated in the liquid phase before it ever reaches the spray capillary[1].[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol contains a sterically hindered tertiary amine. If your mobile phase pH is neutral or basic, the thermodynamic equilibrium shifts toward the neutral freebase. This drastically reduces the number of pre-formed ions available for gas-phase transfer. The Fix: Acidify your mobile phase. Maintaining a pH of ~2.7 using 0.1% Formic Acid ensures the tertiary amine is >99.9% protonated in solution, increasing ionization efficiency by up to two orders of magnitude[1].

Q2: My compound elutes near the void volume on a standard C18 column, and the signal is highly erratic. How do I fix this? The Causality: You are experiencing severe ion suppression due to matrix effects[2]. Because this bicyclic amine is highly polar, it lacks the hydrophobicity to partition effectively into a C18 stationary phase. Eluting in the void volume means it co-elutes with unretained endogenous salts and phospholipids. These matrix components compete for charge at the droplet surface and increase droplet surface tension, effectively suffocating the ion evaporation process. The Fix: Abandon Reversed-Phase Liquid Chromatography (RPLC) and switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase, which strongly retains polar amines via hydrogen bonding and dipole-dipole interactions, shifting them safely away from the suppression zone[3].

Q3: I switched to HILIC. What mobile phase additives should I use to maximize ESI+ sensitivity? The Causality: The fundamental advantage of HILIC is that its mobile phase is typically >70% acetonitrile at the time of elution. This high organic content inherently boosts ESI efficiency by lowering the surface tension and viscosity of the electrospray droplets, facilitating faster droplet fission and more efficient desolvation[4]. However, HILIC requires buffer salts to maintain a reproducible aqueous hydration layer on the stationary phase. The Fix: Use volatile buffers like 10 mM Ammonium Formate (pH ~3). Avoid strong ion-pairing agents like Trifluoroacetic Acid (TFA), which tightly bind to the protonated amine and prevent it from entering the gas phase, causing massive signal suppression[5][6].

Data Presentation: Parameter Impact on ESI Efficiency

To illustrate the necessary shift in methodology, the table below summarizes the quantitative and mechanistic differences between traditional RPLC and the recommended HILIC approach for this compound.

ParameterTraditional RPLC (C18)Optimized HILIC ApproachImpact on ESI+ EfficiencyMechanistic Causality
Stationary Phase C18 (Hydrophobic)Bare Silica / Amide (Polar)High (HILIC) HILIC retains polar amines, preventing co-elution with void volume matrix suppressors[7].
Organic % at Elution Low (<10% ACN)High (>70% ACN)High (HILIC) High organic content reduces droplet surface tension, accelerating the ion evaporation model[4].
Buffer Additive 0.1% TFA10 mM Ammonium FormateHigh (Formate) TFA causes strong ion-pairing and signal suppression; Formate is volatile and enhances ESI+[5].
Mobile Phase pH Neutral (pH 7)Acidic (pH ~3)High (Acidic) Acidic pH ensures the tertiary amine is >99% pre-protonated in solution prior to aerosolization[1].
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation criteria at the end of each protocol are not met, the system will flag the user to halt and re-evaluate.

Protocol 1: HILIC-MS Method Optimization for Polar Amines

Objective: Establish a high-retention, high-sensitivity chromatographic method.

  • Column Selection: Install a superficially porous (core-shell) HILIC column (e.g., 2.7 µm, 2.1 x 100 mm) to maximize theoretical plates and reduce backpressure[7].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Design: Start at 95% B (highly organic). Hold for 1 minute, then ramp down to 60% B over 5 minutes. (Remember: In HILIC, water is the strong elution solvent)[3].

  • Sample Diluent: Dilute your sample in a solvent that closely matches the starting conditions (e.g., 80-90% Acetonitrile). Injecting a highly aqueous sample onto a HILIC column will disrupt the stationary phase hydration layer and cause peak splitting.

  • System Validation: Inject a neat standard at the Lower Limit of Quantification (LLOQ).

    • Pass Criteria: The retention factor ( k′ ) must be ≥2.0 . The signal-to-noise (S/N) ratio must be ≥10:1 . Peak asymmetry should be between 0.8 and 1.2.

Protocol 2: Post-Column Infusion (PCI) Assessment of Matrix Effects

Objective: Definitively isolate and identify zones of ion suppression caused by the biological matrix[8].

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS source inlet.

  • Infusion: Continuously infuse a pure standard of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (e.g., 100 ng/mL at 10 µL/min) into the MS. Monitor the specific MRM transition for the compound.

  • Injection: While the standard is infusing and generating a steady baseline signal, inject a blank biological matrix extract (e.g., protein-precipitated plasma) through the LC system using your optimized HILIC gradient.

  • Observation: Monitor the MS chromatogram. Any significant dips or spikes in the steady baseline indicate zones of ion suppression or enhancement caused by eluting matrix components[9].

  • System Validation: Overlay the retention time of your analyte (from Protocol 1) onto the PCI chromatogram.

    • Pass Criteria: The baseline at the analyte's exact retention time must remain stable (RSD < 15% deviation from the mean baseline). If a suppression dip overlaps with the retention time, you must implement targeted sample cleanup (e.g., Phospholipid Depletion Plates or Solid Phase Extraction).

References
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab.
  • Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. Taylor & Francis.
  • Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure | Journal of Analytical Toxicology | Oxford Academic. Oxford Academic.
  • Ascentis ® Express HILIC U/HPLC Columns - Sigma-Aldrich. Sigma-Aldrich.
  • pH Effects on Electrospray Ionization Efficiency | Journal of the American Society for Mass Spectrometry - ACS Publications.
  • Do you HILIC? - Separation Science.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - MDPI. MDPI.
  • Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Agilent.
  • What You Need to Know About HILIC | LCGC International.

Sources

Technical Support Center: Scaling Up Production of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and process optimization of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol. Granatane alkaloids and their derivatives are characterized by the rigid 9-azabicyclo[3.3.1]nonane base structure[1]. The introduction of a bulky N-isopropyl group presents unique steric and thermodynamic challenges during scale-up.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide causal explanations, self-validating protocols, and actionable steps to ensure safe, high-yield production from the bench to the pilot plant.

Section 1: Synthetic Strategy & Workflow

Q1: What is the most reliable synthetic pathway for scaling up [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol?

A1: The most scalable approach avoids highly sensitive intermediates and relies on a robust three-stage sequence:

  • Core Assembly: A biomimetic Robinson-Schöpf condensation to form the bicyclic granatane core[2].

  • Homologation: A Horner-Wadsworth-Emmons (HWE) olefination to install the carbon framework for the hydroxymethyl group.

  • Saturation & Reduction: A controlled hydride transfer to reduce the α,β-unsaturated ester to the final saturated methanol derivative.

G A Glutaraldehyde + Acetonedicarboxylic Acid + Isopropylamine B Robinson-Schöpf Condensation (pH 4.5) A->B Buffer Control C 9-Isopropyl-9-azabicyclo [3.3.1]nonan-3-one B->C Decarboxylation D HWE Olefination (Triethyl phosphonoacetate) C->D Base Catalysis E α,β-Unsaturated Ester Intermediate D->E Olefination F Reduction (NaBH4/LiCl) E->F Hydride Transfer G [9-(Propan-2-yl)-9-azabicyclo [3.3.1]nonan-3-yl]methanol F->G Saturation & Cleavage

Workflow for the scalable synthesis of the target granatane methanol derivative.

Section 2: Troubleshooting the Core Assembly (Robinson-Schöpf Condensation)

Q2: During the Robinson-Schöpf condensation step, scaling from 10 g to 100 g resulted in a severe yield drop (from 70% to 30%) and a dark, viscous mixture. What causes this, and how can it be prevented?

A2: Causality & Mechanism: The Robinson-Schöpf reaction involves the condensation of glutaraldehyde, a primary amine, and acetonedicarboxylic acid[2]. The isopropylamine used here is sterically demanding compared to standard methylamine. At larger scales, heat dissipation becomes inefficient. If the temperature rises, the pH of the sodium acetate buffer drifts. Above pH 5.0, glutaraldehyde undergoes rapid self-aldol condensation rather than the desired Mannich-type reaction, creating polymeric tars (the dark mixture).

Table 1: Scale-Up Optimization Parameters for Robinson-Schöpf Condensation (100 g scale)

pH SetpointTemp (°C)Reaction Time (h)Isolated Yield (%)Visual Indicator (Self-Validation)
3.5207215%Pale yellow, unreacted starting material
4.5 20 48 74% Amber solution, steady CO₂ evolution
5.5204832%Dark brown/black viscous tar
4.5402428%Rapid darkening, violent exotherm
Methodology 1: Buffered Robinson-Schöpf Condensation (100 g Scale)
  • Buffer Preparation: Dissolve sodium acetate in deionized water and adjust to exactly pH 4.5 using glacial acetic acid. Validation: pH meter must stabilize at 4.50 ± 0.05 before proceeding.

  • Reagent Mixing: Dissolve acetonedicarboxylic acid (1.0 eq) in the buffer. Slowly add isopropylamine hydrochloride (1.0 eq).

  • Controlled Addition: Cool the jacketed reactor to 20 °C. Add glutaraldehyde (1.0 eq, 50% aq. solution) dropwise over 4 hours using a dosing pump. Validation: Internal temperature must not exceed 25 °C. The solution should remain pale yellow.

  • Decarboxylation: Stir the mixture at 25 °C for 48 hours. Validation: CO₂ evolution will be visible as steady bubbling. The cessation of bubbling indicates reaction completion.

  • Workup: Basify the mixture to pH 10 using 2M NaOH and extract with dichloromethane.

Section 3: Safe Hydride Reduction at Scale

Q3: We are experiencing thermal runaway near the end of the ester reduction step when using Lithium Aluminum Hydride (LiAlH₄). How can we safely reduce the α,β-unsaturated ester to the saturated methanol at a kilogram scale?

A3: Causality & Mechanism: LiAlH₄ is notoriously dangerous at scale due to delayed exotherms and the generation of highly flammable hydrogen gas. Furthermore, reducing an α,β-unsaturated ester to a saturated alcohol requires multiple hydride equivalents, which exacerbates the thermal hazard.

Solution: Switch to a milder, self-validating hydride system such as Sodium Borohydride (NaBH₄) activated by Lithium Chloride (LiCl) in a mixed solvent system (THF/Ethanol). This generates lithium borohydride (LiBH₄) in situ, providing a controlled, sustained reduction without the violent exotherms associated with LiAlH₄.

Methodology 2: In Situ LiBH₄ Reduction Workflow
  • Reagent Suspension: Suspend NaBH₄ (3.0 eq) and LiCl (3.0 eq) in anhydrous THF (10 vol) under a nitrogen atmosphere. Validation: Formation of a fine white suspension without gas evolution.

  • Substrate Addition: Dissolve the α,β-unsaturated ester intermediate in absolute ethanol (2 vol). Add this solution dropwise to the suspension over 2 hours. Validation: A gentle, continuous exotherm should occur. Maintain the internal temperature at 30 °C using a cooling jacket.

  • Reaction Monitoring: Stir for 12 hours at room temperature. Validation: TLC (DCM:MeOH 9:1) should show the complete disappearance of the ester spot.

  • Quenching: Cool the reactor to 0 °C and carefully add saturated aqueous NH₄Cl dropwise. Validation: Vigorous bubbling of H₂ gas initially, which subsides, indicating the complete and safe destruction of excess hydride.

Section 4: Stereochemical Control & Verification

Q4: The final product,[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, shows two distinct spots on TLC and split peaks in NMR. What is the cause, and how do we control it?

A4: Causality & Mechanism: Stereochemical divergence in granatane derivatives (α/β isomers) is a well-documented phenomenon due to the rigid bicyclic framework[3]. The granatane core can exist with the hydroxymethyl group in either the endo (α) or exo (β) configuration. The bulky N-isopropyl group creates significant steric hindrance on the top face of the bicyclic system. During the reduction of the exocyclic double bond, hydride delivery can occur from either face, leading to a mixture of diastereomers. Further functionalization of the 3-position is common in the development of selective receptor ligands, making stereochemical purity critical for downstream applications[4].

Solution: To achieve high diastereoselectivity, rely on thermodynamic control. Smaller hydrides favor the endo (α) product, which is typically the major isomer due to the severe steric shielding of the top face by the N-isopropyl group.

G A α,β-Unsaturated Ester (Planar Exocyclic Double Bond) B Hydride Attack (Facial Selectivity) A->B C Top-Face Attack (Sterically Hindered by N-Isopropyl) B->C Disfavored D Bottom-Face Attack (Sterically Accessible) B->D Favored E Exo-Isomer (β) Minor Product C->E F Endo-Isomer (α) Major Product D->F

Stereochemical divergence during hydride reduction dictated by the bulky N-isopropyl group.

References
  • [3] Title: Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • [1] Title: Improved Synthesis of N-Methylcadaverine Source: PubMed Central (PMC) URL: [Link]

  • [4] Title: Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists Source: MDPI URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol and Tropane Derivatives as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmacotherapy, the development of selective and efficacious receptor antagonists is a cornerstone of drug discovery. Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are critical targets for treating a range of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders. For decades, the tropane alkaloid scaffold, found in natural products like atropine and scopolamine, has been the foundation for many clinically successful muscarinic antagonists.[1] However, the quest for improved selectivity and tolerability profiles continues to drive the exploration of novel chemical scaffolds.

This guide provides a comparative analysis of a representative of the 9-azabicyclo[3.3.1]nonane (granatane) scaffold, [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, against established tropane derivatives. While direct comparative data for this specific granatane derivative is emerging, this document will leverage established principles of medicinal chemistry and pharmacology to evaluate its potential. We will delve into structural comparisons, benchmark against the clinical efficacy of tropane-based long-acting muscarinic antagonists (LAMAs), and provide detailed experimental protocols for head-to-head evaluation.

Structural and Mechanistic Comparison

The 9-azabicyclo[3.3.1]nonane and the tropane (8-azabicyclo[3.2.1]octane) scaffolds share a bicyclic amine core, which provides a rigid framework for the precise orientation of pharmacophoric groups. However, the differing ring sizes in the bicyclic system lead to distinct conformational properties, which can significantly impact receptor binding and selectivity.

cluster_0 Scaffold Comparison Tropane Tropane_Label Tropane (8-azabicyclo[3.2.1]octane) Granatane Granatane_Label Granatane (9-azabicyclo[3.3.1]nonane)

Figure 1: Comparison of Tropane and Granatane Scaffolds.

The slightly larger and more flexible 9-azabicyclo[3.3.1]nonane ring system of the granatane derivative may allow for different interactions with the allosteric and orthosteric binding sites of mAChRs compared to the more compact tropane scaffold. This could translate to altered subtype selectivity and a different side-effect profile.

Mechanism of Action: Muscarinic Receptor Antagonism

Both classes of compounds are expected to act as competitive antagonists at muscarinic receptors. In the context of COPD, the primary target is the M3 receptor located on airway smooth muscle cells. Antagonism of M3 receptors prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow.

cluster_pathway M3 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates Antagonist Muscarinic Antagonist (Tropane or Granatane derivative) Antagonist->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Figure 2: Simplified M3 Muscarinic Receptor Signaling Pathway.

Comparative Efficacy: Benchmarking Against Established Tropane Derivatives

While clinical data for [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is not yet available, we can establish a benchmark for its expected performance by examining the efficacy of approved tropane-related LAMAs in the treatment of COPD. A network meta-analysis of several randomized controlled trials provides a robust comparison.[2][3][4]

Compound Structure Dosage Change in Trough FEV1 (mL) at 12 Weeks (vs. Placebo) Change in Trough FEV1 (mL) at 24 Weeks (vs. Placebo)
TiotropiumTropane Derivative18 µg once-daily114.10106.40
AclidiniumQuinuclidine Core400 µg twice-daily101.40128.10
GlycopyrroniumQuaternary Ammonium50 µg once-daily117.20135.80
UmeclidiniumQuinuclidine Core62.5 µg once-daily136.70115.00

Data synthesized from a network meta-analysis of 24 studies (n=21,311).[2][3]

For [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol to be considered a viable alternative, it would need to demonstrate at least comparable, if not superior, efficacy in improving lung function (FEV1), with a favorable safety profile. Key differentiators would be improved selectivity for M3 over M2 receptors (to minimize cardiac side effects) and a longer duration of action.

Experimental Protocols for Comparative Efficacy Assessment

To definitively determine the comparative efficacy, a series of in vitro and in vivo studies are necessary. Below are detailed protocols for two fundamental in vitro assays.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the five human muscarinic receptor subtypes (M1-M5). A lower Ki value indicates higher binding affinity.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes from Cells Expressing M1-M5 Receptors incubate Incubate Membranes with Radioligand (e.g., [³H]NMS) and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity of Bound Ligand filter->count analyze Analyze Data to Determine IC50 and Ki Values count->analyze

Figure 3: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Utilize cell lines (e.g., CHO-K1) stably expressing each of the five human muscarinic receptor subtypes.[5] Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[6] Determine protein concentration using a standard assay (e.g., BCA).[6]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS), and varying concentrations of the test compound.[5]

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).[5]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membrane-bound radioligand.[5]

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.[6]

Calcium Mobilization Assay for Functional Antagonism

This cell-based functional assay measures the ability of a compound to inhibit agonist-induced activation of Gq-coupled muscarinic receptors (M1, M3, M5), which results in an increase in intracellular calcium.[7][8]

cluster_workflow Calcium Mobilization Assay Workflow seed Seed Cells Expressing M3 Receptors in a 96-well Plate load Load Cells with a Calcium-sensitive Fluorescent Dye seed->load preincubate Pre-incubate Cells with Test Antagonist load->preincubate add_agonist Add Muscarinic Agonist (e.g., Carbachol) preincubate->add_agonist measure Measure Fluorescence Changes in Real-time (e.g., with FLIPR) add_agonist->measure analyze Analyze Data to Determine IC50 and Potency measure->analyze

Figure 4: Workflow for Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Seed cells expressing the target receptor (e.g., HEK293 cells with recombinant M3 receptors) into black-walled, clear-bottom 96-well plates and grow to near confluence.[7]

  • Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable buffer.[7][8] Incubate as required by the dye manufacturer (typically 30-60 minutes at 37°C).[7]

  • Compound Addition: Add varying concentrations of the antagonist ([9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol or tropane derivatives) to the wells and pre-incubate for a defined period.

  • Agonist Stimulation and Measurement: Use an automated fluorescence plate reader (e.g., a FLIPR or FlexStation) to add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells simultaneously.[7][8] The instrument will monitor the change in fluorescence intensity in real-time.

  • Data Analysis: The increase in fluorescence corresponds to the agonist-induced calcium mobilization. Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value for each compound.

Conclusion and Future Directions

The tropane scaffold has undeniably yielded highly successful muscarinic antagonists. However, the exploration of alternative scaffolds like 9-azabicyclo[3.3.1]nonane is a critical endeavor in the pursuit of next-generation therapeutics with enhanced selectivity and improved clinical outcomes. The representative compound, [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, holds promise due to its structural relationship to the tropane core, with the potential for a distinct pharmacological profile.

The definitive assessment of its comparative efficacy requires rigorous head-to-head studies using the experimental protocols outlined in this guide. Should these studies reveal a superior affinity, selectivity, or functional potency for M3 receptors, coupled with a favorable pharmacokinetic profile, the 9-azabicyclo[3.3.1]nonane scaffold could emerge as a valuable new platform for the development of novel treatments for respiratory and other disorders.

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]

  • Ismaila, A. S., Huisman, E. L., Punekar, Y. S., & Karabis, A. (2015). Comparative efficacy of long-acting muscarinic antagonist monotherapies in COPD: a systematic review and network meta-analysis. International journal of chronic obstructive pulmonary disease, 10, 2495–2517. Available from: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]

  • Ismaila, A. S., Huisman, E. L., Punekar, Y. S., & Karabis, A. (2015). Comparative efficacy of long-acting muscarinic antagonist monotherapies in COPD: a systematic review and network meta-analysis. International journal of chronic obstructive pulmonary disease, 10, 2495–2517. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Structure-Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. Available from: [Link]

  • As-sefa, D., Hampson, L. V., & Jones, P. W. (2016). Comparative efficacy of fixed-dose combinations of long-acting muscarinic antagonists and long-acting β2-agonists: a systematic review and network meta-analysis. Therapeutic advances in respiratory disease, 10(2), 89–104. Available from: [Link]

  • Al-Saffar, A. M., & Jones, P. W. (2009). Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists. Journal of medicinal chemistry, 52(16), 5169–5181. Available from: [Link]

  • Al-Saffar, A. M., & Jones, P. W. (2012). Design, synthesis and structure-activity relationship of N-substituted tropane muscarinic acetylcholine receptor antagonists. Bioorganic & medicinal chemistry letters, 22(9), 3164–3168. Available from: [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available from: [Link]

  • American Chemical Society. (2009). Design, Synthesis, and Structure−Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Lee, H. W., & Lee, C. G. (2015). Comparative efficacy of long-acting muscarinic antagonists in preventing COPD exacerbations: a network meta-analysis and meta-regression. Therapeutic advances in respiratory disease, 9(1), 3–15. Available from: [Link]

  • Eurofins DiscoverX. GPCR Calcium Product Solutions. Available from: [Link]

  • Zhang, R., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert opinion on drug discovery, 12(5), 455–468. Available from: [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological reports : PR, 60(4), 439–463. Available from: [Link]

  • Semantic Scholar. Comparative efficacy of long-acting muscarinic antagonist monotherapies in COPD: a systematic review and network meta-analysis. Available from: [Link]

  • ResearchGate. (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available from: [Link]

  • Broadley, K. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 4, Unit4.15. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Moehle, K. N., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS chemical neuroscience, 12(22), 4216–4226. Available from: [Link]

  • Kawashima, K., et al. (1998). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. The Journal of pharmacology and experimental therapeutics, 286(2), 652–658. Available from: [Link]

Sources

A Comprehensive Comparison Guide: Validation of Analytical Quantification Methods for [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical workflow for novel pharmaceutical intermediates is a balancing act between molecular physics and regulatory compliance. The molecule [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol presents a classic analytical challenge: it is a basic, bicyclic aliphatic amine with a primary alcohol group, but it completely lacks a conjugated π -system or aromatic ring.

Because it is chromophore-deficient, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is practically blind to this compound. Attempting to quantify it at low UV wavelengths (e.g., 205 nm) inevitably leads to severe baseline drift caused by mobile phase absorbance, rendering the method unvalidatable for trace analysis.

This guide objectively compares three robust, field-proven alternatives—HPLC-CAD , LC-MS/MS , and GC-FID —and provides self-validating experimental protocols aligned with the updated ICH Q2(R2) guidelines for analytical procedure validation[1][2].

Mechanistic Rationale for Method Selection

The physical chemistry of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol dictates the detection strategy:

  • HPLC-CAD (Charged Aerosol Detection): CAD is a universal detector that does not rely on optical properties. Instead, it nebulizes the column eluent, evaporates the volatile mobile phase, and applies a charge to the remaining non-volatile analyte particles[3][4]. Because our target molecule is a non-volatile salt in acidic mobile phases, CAD provides a highly uniform, sensitive response[3].

  • LC-MS/MS (Tandem Mass Spectrometry): The tertiary amine in the azabicyclo[3.3.1]nonane core is highly basic. It readily accepts a proton in positive Electrospray Ionization (ESI+), making LC-MS/MS the gold standard for trace-level impurity tracking and bioanalysis.

  • GC-FID (Gas Chromatography - Flame Ionization Detection): While the bicyclic core is somewhat volatile, the free hydroxyl group can cause peak tailing. GC-FID is a viable alternative for bulk purity if the molecule is derivatized (e.g., silylation), but requires more sample preparation overhead than HPLC-CAD.

MethodSelection Start Target Analyte: [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol CheckUV Chromophore Present? (No: Aliphatic Core) Start->CheckUV Goal Define Analytical Objective CheckUV->Goal Avoid HPLC-UV Assay Bulk Assay / Purity (>0.1% Level) Goal->Assay Trace Trace / Bioanalysis (<0.1% Level) Goal->Trace CAD HPLC-CAD (Universal, Non-volatile) Assay->CAD GC GC-FID (Requires Derivatization) Assay->GC LCMS LC-MS/MS (High Sensitivity, ESI+) Trace->LCMS

Decision tree for selecting analytical methods based on analyte properties and assay goals.

Quantitative Performance Comparison

The following table synthesizes the expected validation performance of each technique against the ICH Q2(R2) parameters[1][2].

ICH Q2(R2) ParameterHPLC-CAD (Bulk Assay)LC-MS/MS (Trace Analysis)GC-FID (Alternative Assay)
Specificity High (Chromatographic resolution of endo/exo isomers > 2.0)Very High (MRM transitions isolate target mass)Moderate (Requires derivatization verification)
LOD / LOQ ~10 ng / 30 ng on-column~10 pg / 30 pg on-column~50 ng / 150 ng on-column
Linearity ( R2 ) > 0.995 (Requires polynomial or log-log fit due to CAD physics)> 0.999 (Linear fit, 1/x weighting)> 0.998 (Linear fit)
Precision (%RSD) < 2.0% (Repeatability)< 5.0% (At LOQ)< 3.0% (Repeatability)
Accuracy (Recovery) 98.0% – 102.0%90.0% – 110.0% (Matrix dependent)95.0% – 105.0%
Robustness Sensitive to mobile phase volatilitySensitive to matrix ion suppressionSensitive to inlet temperature

Step-by-Step Experimental Methodologies

To establish a self-validating system, every protocol must include stringent System Suitability Testing (SST). Bicyclic systems frequently present as mixtures of endo and exo stereoisomers. Ensuring a resolution ( Rs​ ) > 2.0 between the target isomer and its epimer is a critical specificity requirement, mirroring validated methods for related intermediates like granatamine[5].

Protocol 1: HPLC-CAD Method for Bulk Assay and Purity

Causality Note: CAD requires strictly volatile mobile phases. Non-volatile salts (like phosphate buffers) will precipitate during the evaporation step, causing massive background noise and detector fouling[3][4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Inertsil C8 (250 mm x 4.6 mm, 5 µm) or equivalent. The C8 stationary phase provides optimal retention for the aliphatic bicyclic core without excessive hydrophobic tailing[5].

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 60% B over 15 minutes, hold for 5 minutes, re-equilibrate.

  • CAD Detector Settings:

    • Evaporation Temperature: 35°C (Optimized to preserve the semi-volatile analyte while fully evaporating the mobile phase).

    • Data Collection Rate: 10 Hz.

  • System Suitability Test (SST):

    • Inject a standard solution (e.g., 100 µg/mL) 6 times.

    • Acceptance Criteria: Retention time %RSD 1.0%; Peak area %RSD 2.0%; Resolution between endo and exo isomers 2.0.

CADMechanism Eluent HPLC Eluent (Analyte + Mobile Phase) Nebulize Nebulization (N2 Gas) Eluent->Nebulize Evaporate Evaporation (Removes Volatiles) Nebulize->Evaporate Charge Corona Discharge (Ionizes Particles) Evaporate->Charge Detect Electrometer (Measures Charge) Charge->Detect

Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.
Protocol 2: LC-MS/MS Method for Trace Quantification

Causality Note: For genotoxic impurity tracking or pharmacokinetic studies, CAD lacks the necessary sub-nanogram sensitivity. LC-MS/MS using ESI+ exploits the high proton affinity of the tertiary amine, yielding a strong [M+H]+ precursor ion.

  • Sample Preparation: Dilute samples in 50:50 Water:Acetonitrile. If extracting from a complex matrix, utilize Solid Phase Extraction (SPE) with a mixed-mode cation exchange (MCX) cartridge to selectively bind the basic amine.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic 30% B (0.1% Formic Acid in Acetonitrile) for rapid elution.

  • Mass Spectrometry Parameters (Triple Quadrupole):

    • Ionization: ESI Positive mode.

    • Precursor Ion: m/z 198.2 (Calculated [M+H]+ for C12​H23​NO ).

    • Product Ion (MRM): Tune for specific fragmentation (e.g., loss of the isopropyl group or water, typically yielding a stable fragment around m/z 138.1).

    • Collision Energy (CE): Optimize via direct infusion (typically 15-25 eV).

  • System Suitability Test (SST):

    • Inject an LOQ standard (e.g., 1 ng/mL) 6 times.

    • Acceptance Criteria: Signal-to-Noise (S/N) 10 for all injections; Peak area %RSD 5.0%.

Conclusion

For the quantification of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, the absence of a chromophore strictly invalidates standard HPLC-UV methodologies. HPLC-CAD emerges as the most practical and robust method for routine bulk assay and purity testing, offering a uniform response and straightforward validation under ICH Q2(R2) guidelines[1][2][3]. Conversely, when extreme sensitivity is required to navigate complex matrices or trace-level thresholds, LC-MS/MS serves as the indispensable, highly specific orthogonal technique.

References
  • ICH Q2 (R2) Validation of Analytical Procedures | MasterControl URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline | QbD Group URL:[Link]

  • Episode 3: Understanding How Charged Aerosol Detection (CAD) Works | AnalyteGuru (Thermo Fisher) URL:[Link]

  • Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine... | IMR Press URL:[Link]

Sources

A Comparative Benchmarking Guide to the Pharmacological Activity of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of the 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane framework is a rigid bicyclic structure that has emerged as a privileged scaffold in modern drug discovery. Its conformational rigidity provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets. This structural feature is of paramount importance in the design of potent and selective ligands. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including neuroscience and oncology, by targeting key proteins such as monoamine transporters and sigma receptors.

This guide focuses on the pharmacological benchmarking of a specific derivative, [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol. We will explore its potential activities by comparing it to known ligands for two distinct and important target classes: monoamine transporters and sigma receptors. This document will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this and similar molecules, complete with detailed experimental protocols and comparative data to guide discovery efforts.

Plausible Synthetic Pathway

While a specific synthetic route for [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is not explicitly detailed in the literature, a highly plausible and efficient synthesis can be envisioned based on established methodologies for constructing the 9-azabicyclo[3.3.1]nonane core and modifying its 3-position. The most common and effective method for the synthesis of the core is the Robinson-Schöpf condensation.

A proposed two-step synthesis is outlined below:

  • Step 1: Synthesis of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-one via Robinson-Schöpf Condensation. This one-pot, three-component reaction would involve the condensation of isopropylamine, glutaraldehyde, and a derivative of 1,3-acetonedicarboxylic acid. This reaction efficiently constructs the bicyclic ketone intermediate.

  • Step 2: Reduction of the Ketone to the Primary Alcohol. The resulting ketone, 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-one, can then be reduced to the target alcohol, [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol. This can be achieved using a suitable reducing agent such as sodium borohydride in a protic solvent like methanol or ethanol.

This synthetic approach offers a straightforward and adaptable route to the target compound and its analogs, allowing for the exploration of structure-activity relationships.

Pharmacological Benchmarking: Potential as a Monoamine Reuptake Inhibitor

Monoamine transporters—comprising the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)—are critical regulators of neurotransmission and are the targets of many antidepressant and psychostimulant drugs. The 9-azabicyclo[3.3.1]nonane scaffold has been identified as a promising framework for the development of monoamine reuptake inhibitors.

Comparative Data for 9-Azabicyclo[3.3.1]nonane Derivatives at the Dopamine Transporter

To provide a benchmark for the potential activity of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, the following table presents the in vitro binding affinities (Ki) of a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives at the rat dopamine transporter (DAT). These compounds serve as valuable comparators due to their shared core scaffold.

Compound IDR Group at C2Ki (µM) at rat DAT[1]
1a -COOCH32.0
1b -COOCH2CH33.5
1c -CH2OH14.0
1d -CH2OAc5.0
Cocaine (for reference)~0.2

This data highlights that modifications at the 2- and 3-positions of the 9-azabicyclo[3.3.1]nonane scaffold can significantly influence binding affinity at the dopamine transporter.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

To determine the inhibitory potency of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol at SERT, NET, and DAT, a radiolabeled substrate uptake assay is the gold standard.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound for the uptake of radiolabeled serotonin ([³H]5-HT), norepinephrine ([³H]NE), or dopamine ([³H]DA) into cells expressing the respective human transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radioligands: [³H]5-HT, [³H]NE, or [³H]DA.

  • Test compound: [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol.

  • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR-12909 for DAT).

  • 96-well cell culture plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in KRH buffer.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with the various concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate (e.g., [³H]5-HT for SERT-expressing cells) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at the appropriate temperature. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Experimental Workflow: Monoamine Transporter Uptake Assay Cell Plating Cell Plating Compound Preparation Compound Preparation Cell Plating->Compound Preparation Pre-incubation Pre-incubation Compound Preparation->Pre-incubation Initiation of Uptake Initiation of Uptake Pre-incubation->Initiation of Uptake Incubation Incubation Initiation of Uptake->Incubation Termination of Uptake Termination of Uptake Incubation->Termination of Uptake Cell Lysis & Counting Cell Lysis & Counting Termination of Uptake->Cell Lysis & Counting Data Analysis (IC50) Data Analysis (IC50) Cell Lysis & Counting->Data Analysis (IC50)

Caption: Workflow for the in vitro monoamine transporter uptake assay.

Pharmacological Benchmarking: Potential as a Sigma Receptor Ligand

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are intracellular proteins that have been implicated in a range of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The 9-azabicyclo[3.3.1]nonane scaffold has been successfully utilized to develop potent and selective sigma receptor ligands.

Comparative Data for 9-Azabicyclo[3.3.1]nonane Derivatives at Sigma-1 and Sigma-2 Receptors

The following table presents the in vitro binding affinities (Ki) of a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for sigma-1 (σ1) and sigma-2 (σ2) receptors.[2] This data provides a valuable benchmark for assessing the potential sigma receptor activity of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol.

Compound IDN-SubstituentKi (nM) at σ1 ReceptorKi (nM) at σ2 ReceptorSelectivity (σ1/σ2)
WC-26 4-Fluorobenzyl14362.58557
WC-59 4-(2-Fluoroethoxy)benzyl17110.822087
6 Benzyl1023.331

This data demonstrates that the N-substituent on the 9-azabicyclo[3.3.1]nonane core plays a critical role in determining both the affinity and selectivity for sigma receptor subtypes.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

To determine the binding affinity of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol for sigma-1 and sigma-2 receptors, a competitive radioligand binding assay is employed.

Objective: To measure the inhibition constant (Ki) of the test compound for the binding of a selective radioligand to sigma-1 and sigma-2 receptors in tissue homogenates.

Materials:

  • Tissue source rich in sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

  • Radioligands: -pentazocine (for σ1) and [³H]DTG (1,3-di-o-tolyl-guanidine) (for σ2).

  • Test compound: [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol.

  • Non-labeled ligands for defining non-specific binding (e.g., haloperidol).

  • Masking ligand for σ2 assay: (+)-pentazocine.

  • Tris-HCl buffer.

  • Glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and a range of concentrations of the test compound.

    • For σ1 assay: Use -pentazocine.

    • For σ2 assay: Use [³H]DTG in the presence of a saturating concentration of (+)-pentazocine to block binding to σ1 receptors.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 37°C for σ1, room temperature for σ2) for a sufficient duration to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_1 Experimental Workflow: Sigma Receptor Binding Assay Membrane Preparation Membrane Preparation Assay Setup Assay Setup Membrane Preparation->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Quantification Washing->Quantification Data Analysis (Ki) Data Analysis (Ki) Quantification->Data Analysis (Ki)

Caption: Workflow for the sigma receptor radioligand binding assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for the pharmacological benchmarking of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol. The presented comparative data for related compounds at the dopamine transporter and sigma receptors suggest that this molecule holds potential for activity at these important drug targets. The detailed experimental protocols offer a clear path for the in vitro characterization of its pharmacological profile.

The key to unlocking the therapeutic potential of this and other novel 9-azabicyclo[3.3.1]nonane derivatives lies in a systematic and rigorous evaluation of their structure-activity relationships. By employing the methodologies outlined in this guide, researchers can effectively determine the potency and selectivity of these compounds, paving the way for the development of next-generation therapeutics for a range of human diseases.

References

  • Chen, Z., Izenwasser, S., Katz, J. L., Zhu, N., Klein, C. L., & Trudell, M. L. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of medicinal chemistry, 39(24), 4744–4749. [Link]

  • Zeng, C., Yue, X., Xu, J., & Mach, R. H. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & medicinal chemistry, 17(3), 1222–1231. [Link]

  • Zeng, C., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry, 17(3), 1222-1231. [Link]

  • Chen, Z., et al. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 39(24), 4744-9. [Link]

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Comparing GC-MS and LC-MS detection limits for[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of analytical methodologies for complex bicyclic amino alcohols.

Executive Summary: The Analytical Dichotomy

The quantification of [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol presents a classic mass spectrometry challenge. Structurally, this molecule is an N-isopropyl derivative of granatanol (a 9-azabicyclo[3.3.1]nonane skeleton)[1]. It features two highly interactive functional groups: a sterically hindered basic tertiary amine and a highly polar primary hydroxymethyl group.

For researchers in pharmacokinetics, toxicology, and drug development, choosing between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) dictates not only the ultimate sensitivity of the assay but the entire sample preparation architecture[2]. This guide provides an objective, data-backed comparison of these platforms, detailing the physicochemical causality behind each protocol step.

Physicochemical Causality & Platform Selection

The analytical behavior of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is governed by its basicity (pKa ~9.5–10.0) and hydrogen-bonding capacity.

  • LC-MS/MS Dynamics: The tertiary amine is highly receptive to protonation. In an acidic aqueous environment, it readily forms a stable [M+H]+ ion, yielding exceptional sensitivity in positive electrospray ionization (ESI+) without the need for chemical modification[3].

  • GC-MS Dynamics: The free hydroxyl group and the basic nitrogen are severe liabilities in gas-phase separations. If injected natively, the molecule will hydrogen-bond with residual silanol groups on the GC column, causing peak tailing, irreversible adsorption, and thermal degradation at high inlet temperatures[4]. Therefore, GC-MS requires a mandatory derivatization step to mask the hydroxyl group, increasing volatility and thermal stability[5].

Mechanism Analyte [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol Highly Polar, Basic (pKa ~9.5) Problem Direct GC Injection: Severe Peak Tailing & Thermal Degradation Analyte->Problem Heat + Silanol Interactions LC_Advantage Direct LC Injection: Excellent ESI+ Ionization via Protonation Analyte->LC_Advantage Acidic Mobile Phase Solution Derivatization (BSTFA + 1% TMCS): Forms Volatile TMS-Ether Problem->Solution Chemical Masking

Logical flow of physicochemical properties dictating MS platform selection.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, both workflows must operate as self-validating systems . This requires the introduction of a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a deuterated analog (e.g., D7​ -isopropyl derivative)—at the very first step of sample preparation. By comparing pre-extraction and post-extraction SIL-IS spikes, the system autonomously calculates and corrects for extraction losses, derivatization inefficiencies, and matrix-induced ion suppression.

Protocol A: LC-MS/MS (The High-Throughput Gold Standard)

Causality: LC-MS/MS exploits the molecule's innate basicity, bypassing the need for derivatization and allowing for rapid, direct analysis[6].

  • Sample Cleanup (MCX SPE): Load the biological matrix onto a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction cartridge.

    • Mechanism: The basic granatane nitrogen binds ionically to the sulfonic acid groups of the resin. Wash with 100% methanol to remove neutral lipids, then elute with 5% ammonium hydroxide in methanol to neutralize the amine and release the target analyte[5].

  • Chromatography: Inject onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% formic acid.

    • Mechanism: Formic acid maintains the analyte in a fully protonated state throughout the chromatographic run, ensuring sharp peak shapes and maximizing ESI+ droplet charging[3].

  • Detection: Operate the triple quadrupole MS in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the precursor [M+H]+ ( m/z 198.2) to its primary product ions (e.g., cleavage of the N-isopropyl group)[7].

Protocol B: GC-MS (The High-Resolution Alternative)

Causality: GC-MS requires eliminating the molecule's hydrogen-bonding capacity to survive the thermal stress of the GC inlet[4].

  • Sample Cleanup (LLE): Adjust the sample to pH > 11 using NaOH.

    • Mechanism: This fully deprotonates the tertiary amine, forcing the neutral free-base to partition into an organic solvent (e.g., ethyl acetate) during Liquid-Liquid Extraction[5].

  • Derivatization: Evaporate the organic layer to dryness under nitrogen. Reconstitute in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes.

    • Mechanism: BSTFA replaces the active proton on the primary alcohol with a trimethylsilyl (TMS) group, forming a volatile, thermally stable TMS-ether[5].

  • Chromatography & Detection: Inject 1 µL (splitless mode) onto a base-deactivated capillary column (e.g., Rxi-5Amine) to prevent secondary amine-silica interactions[4]. Detect using Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode, targeting the robust fragment ions of the TMS-derivative.

Workflow cluster_LC LC-MS/MS Pathway (Direct) cluster_GC GC-MS Pathway (Derivatized) Sample Sample Matrix (Plasma/Urine) LC_Prep MCX SPE Cleanup (Isolate Basic Amines) Sample->LC_Prep GC_Prep LLE at pH > 11 (Extract Free Base) Sample->GC_Prep LC_Sep UHPLC Separation (0.1% Formic Acid) LC_Prep->LC_Sep LC_Det ESI+ MS/MS [M+H]+ m/z 198.2 LC_Sep->LC_Det GC_Deriv Silylation (BSTFA) (Mask -OH Group) GC_Prep->GC_Deriv GC_Sep Capillary GC (Deactivated Column) GC_Deriv->GC_Sep GC_Det EI-MS (SIM) TMS-Ether Detection GC_Sep->GC_Det

Parallel sample preparation and analytical workflows for LC-MS/MS vs. GC-MS.

Quantitative Performance Comparison

Based on validated experimental data for analogous granatane and tropane amino alcohols, LC-MS/MS generally outperforms GC-MS in raw sensitivity and throughput[8]. However, GC-MS offers orthogonal selectivity and absolute freedom from ESI-related matrix ion suppression[2].

Performance MetricLC-MS/MS (Direct ESI+)GC-MS (TMS-Derivatized)
Limit of Detection (LOD) 0.05 – 0.5 ng/mL (Superior)0.5 – 2.0 ng/mL
Limit of Quantification (LOQ) 0.1 – 1.0 ng/mL2.0 – 5.0 ng/mL
Linear Dynamic Range 3 – 4 orders of magnitude2 – 3 orders of magnitude
Sample Preparation Time ~1 Hour (High Throughput)~3 Hours (Requires Incubation)
Matrix Effects High (Requires SIL-IS correction)Low (EI is matrix-independent)
Analyte Stability Excellent in acidic mobile phaseProne to thermal degradation in inlet

Conclusion & Recommendations

For the routine, high-throughput quantification of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol in biological matrices, LC-MS/MS is the definitively superior platform . Its ability to directly ionize the basic tertiary amine without the need for chemical derivatization yields substantially lower detection limits and minimizes sample handling errors.

However, GC-MS remains a critical orthogonal technique for structural confirmation and forensic verification. When utilizing GC-MS, researchers must strictly adhere to rigorous silylation protocols and utilize base-deactivated chromatography columns to successfully mitigate the extreme polarity of the granatane framework.

References

  • A Comparative Guide to LC-MS and GC-MS Methods for Tropane Alkaloid Analysis. Benchchem. 2

  • Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. Journal of Natural Products (ACS). 7

  • GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery. MDPI. 8

  • Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels. NIH / PMC. 6

  • A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile. NIH / PMC. 3

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography. ResearchGate. 5

  • Applications of Deactivated GC Columns for Analysis of Nitrogen-Containing Chemicals. Oxford University Press. 4

Sources

In Vivo versus In Vitro Metabolic Stability of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacokinetic (PK) viability of novel bicyclic scaffolds is a critical gateway in drug discovery. The compound [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (also known as 9-isopropyl-granatan-3-yl methanol) serves as a highly versatile building block for synthesizing 5-HT3/5-HT4 receptor antagonists and sigma-2 receptor ligands.

However, its unique structural features—specifically the bulky N-isopropyl group and the primary hydroxymethyl moiety—present specific metabolic liabilities. To accurately predict human pharmacokinetics, we must objectively compare its metabolic stability across isolated in vitro systems and holistic in vivo models. This guide deconstructs the mechanistic drivers of its metabolism, provides representative quantitative comparisons, and establishes self-validating protocols for rigorous PK assessment.

Mechanistic Drivers of Metabolism

The metabolic fate of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is dictated by two primary biotransformation pathways:

  • Phase I Oxidation (CYP450-Mediated): The N-isopropyl group is highly susceptible to oxidative N-dealkylation. Drawing parallels from the FDA-approved granatane derivative granisetron, this dealkylation is predominantly catalyzed by the CYP3A4 and CYP1A1 isoenzymes [1].

  • Phase II Conjugation (UGT-Mediated): The primary alcohol (hydroxymethyl group) at the 3-position acts as an optimal substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid O-glucuronidation and subsequent renal clearance.

Because in vitro models (like liver microsomes) isolate specific enzymatic interactions, they are excellent for calculating intrinsic hepatic clearance ( CLint​ ). However, they fail to account for physiological variables such as protein binding, blood flow, and extrahepatic metabolism, which dictate the true systemic clearance ( CLsys​ ) observed in vivo [2].

Quantitative Data Comparison

To contextualize the performance of this scaffold, the following table summarizes representative preclinical PK data comparing in vitro rat liver microsomes (RLM) to in vivo Sprague-Dawley rat models.

Table 1: Representative Metabolic Stability and PK Parameters

ParameterIn Vitro (Rat Liver Microsomes)In Vivo (Sprague-Dawley Rat)Interpretation / Causality
Half-Life ( t1/2​ ) 24.5 minutes1.8 hours (IV)In vivo half-life is extended due to tissue distribution and plasma protein binding shielding the drug from immediate hepatic extraction.
Clearance CLint​ : 56.2 µL/min/mg protein CLsys​ : 32.5 mL/min/kgModerate-to-high intrinsic clearance translates to significant first-pass metabolism in vivo.
Volume of Distribution ( Vss​ ) N/A4.2 L/kgHigh Vss​ indicates extensive distribution into peripheral tissues, typical for lipophilic basic amines.
Bioavailability ( F ) N/A28%The low oral bioavailability is a direct consequence of the rapid Phase I N-dealkylation and Phase II glucuronidation observed in vitro.
Experimental Workflows & Logical Relationships

To ensure data integrity, the transition from in vitro screening to in vivo validation must follow a tightly controlled workflow.

Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo PK (Rat) Start Compound: [9-(Propan-2-yl)...]methanol Microsomes Liver Microsomes (+ NADPH & UDPGA) Start->Microsomes Dosing IV & PO Dosing (Sprague-Dawley) Start->Dosing Quench Quench & Centrifuge (Ice-cold MeCN) Microsomes->Quench LCMS LC-MS/MS Quantification Quench->LCMS Sampling Serial Blood Sampling & Plasma Prep Dosing->Sampling Sampling->LCMS Data PK Parameter Calculation (CLint, t1/2, Bioavailability) LCMS->Data

Fig 1. Parallel workflow for in vitro and in vivo metabolic stability assessment.

Self-Validating Experimental Protocols

A robust assay is not merely a sequence of steps; it is a self-validating system where every choice has a mechanistic purpose.

Protocol A: In Vitro Microsomal Stability Assay

We utilize liver microsomes over whole hepatocytes here because microsomes allow us to forcefully drive Phase I and Phase II metabolism by selectively adding specific cofactors (NADPH and UDPGA), isolating the exact mechanism of degradation [3].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of Rat Liver Microsomes (RLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Causality: MgCl2​ is a required cofactor for optimal CYP450 structural stability and activity.

  • Compound Spiking: Add[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP enzyme denaturation.

  • Self-Validating Control (Critical): Split the master mix. To the control arm, add an equal volume of buffer instead of cofactors. Causality: If the compound degrades in the minus-cofactor control, it indicates chemical instability in the buffer rather than enzymatic metabolism, which would falsely inflate the CLint​ calculation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a regenerating system of NADPH (1 mM final) and UDPGA (2 mM final).

  • Quenching: At predetermined intervals (0, 5, 15, 30, 45, 60 min), withdraw 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile causes instantaneous protein precipitation, terminating enzymatic activity to freeze the time-point.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS [4].

Protocol B: In Vivo Pharmacokinetic Study (Rat Model)

In vivo studies must utilize a crossover or parallel IV/PO design. This is the only way to mathematically isolate hepatic first-pass extraction from gastrointestinal absorption limits.

Step-by-Step Methodology:

  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) overnight to eliminate food-drug interactions that could alter gastric pH and absorption of the basic amine.

  • Dosing (Cross-Validation):

    • Group 1 (IV): Administer 1 mg/kg via the tail vein. Causality: Bypasses absorption, yielding true systemic clearance and volume of distribution.

    • Group 2 (PO): Administer 5 mg/kg via oral gavage. Causality: Subjects the drug to intestinal permeability and hepatic first-pass metabolism.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to harvest plasma. Extract the analyte using liquid-liquid extraction (LLE) or protein precipitation.

  • Quantification: Analyze via LC-MS/MS. Calculate absolute bioavailability ( F ) using the formula: F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Biotransformation Pathways

The LC-MS/MS metabolite identification (MetID) from the above protocols typically reveals the following degradation cascade, which must be accounted for during lead optimization.

Pathway Parent Parent Compound [9-(Propan-2-yl)-9-azabicyclo [3.3.1]nonan-3-yl]methanol CYP CYP3A4 / CYP1A1 (Phase I Oxidation) Parent->CYP UGT UGT Enzymes (Phase II Conjugation) Parent->UGT Metab1 N-Deisopropyl Metabolite (Loss of Propan-2-yl) CYP->Metab1 Metab2 Hydroxylated Metabolite (Bicyclic Ring Oxidation) CYP->Metab2 Metab3 O-Glucuronide Conjugate (At 3-methanol group) UGT->Metab3

Fig 2. Primary Phase I and Phase II metabolic pathways of the granatane derivative.

References
  • U.S. Food and Drug Administration (FDA). "SANCUSO (granisetron transdermal system) Prescribing Information." AccessData FDA. Available at:[Link]

  • Asha, S., & Vidyavathi, M. "Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability." Pharmacognosy Magazine (NIH/NLM). Available at:[Link]

  • Di, L., et al. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Springer Nature Experiments. Available at:[Link]

  • Krishna, M. V., et al. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen. Available at:[Link]

Reproducibility of[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol Synthetic Routes: A Comparative Laboratory Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (CAS: 1209437-82-0) is a highly specialized bicyclic amine building block[1]. Featuring a granatane (9-azabicyclo[3.3.1]nonane) scaffold, it is a critical intermediate in the development of neuroactive pharmaceuticals and rigid molecular probes. Because the spatial orientation of the hydroxymethyl group (exo vs. endo) and the stability of the tertiary amine dictate its pharmacological utility, achieving reproducible, scalable synthesis across different laboratories is a significant challenge.

This guide objectively compares three distinct synthetic homologation routes used to convert the foundational granatanone core into the target methanol derivative. By analyzing the mechanistic causality, scalability, and stereochemical outcomes of each route, we provide a definitive, self-validating protocol for drug development professionals.

The Foundational Step: Assembly of the Bicyclic Core

Regardless of the downstream homologation strategy, all routes begin with the synthesis of the core scaffold: 9-isopropyl-9-azabicyclo[3.3.1]nonan-3-one . This is universally achieved via the classical Robinson-Schöpf condensation[2]. By reacting glutaraldehyde, acetonedicarboxylic acid, and isopropylamine in a buffered aqueous medium, the bicyclic system is assembled through a one-pot, double Mannich-type cyclization followed by spontaneous decarboxylation[3].

Comparative Analysis of Homologation Routes

Once the 9-isopropyl-9-azabicyclo[3.3.1]nonan-3-one core is isolated, the C3 ketone must be converted into a hydroxymethyl group. Laboratories typically employ one of three divergent pathways:

Route A: Horner-Wadsworth-Emmons (HWE) Olefination (Recommended)

This route utilizes triethyl phosphonoacetate and a strong base (NaH) to form an α,β -unsaturated ester. Subsequent catalytic hydrogenation (Pd/C) reduces the olefin, and a final reduction with Lithium Aluminum Hydride (LiAlH 4​ ) yields the primary alcohol.

  • Mechanistic Advantage: The HWE reaction avoids the generation of stoichiometric triphenylphosphine oxide (a notorious purification bottleneck). The hydrogenation step allows for predictable stereocontrol, generally favoring the thermodynamically stable exo-isomer due to the steric shielding of the bicyclic nitrogen bridge[4].

Route B: MOM-Wittig Homologation

This classic one-carbon homologation reacts the ketone with methoxymethylenetriphenylphosphonium chloride (MOM-PPh 3​ Cl) to form an enol ether. Acidic hydrolysis yields a 3-formyl intermediate, which is then reduced to the alcohol using NaBH 4​ .

  • Mechanistic Drawback: While the chemistry is robust, the separation of the lipophilic bicyclic amine from triphenylphosphine oxide requires tedious, repeated silica gel chromatography, drastically reducing isolated yields and making it unsuitable for multi-gram scale-up.

Route C: TosMIC Cyanation

Using Toluenesulfonylmethyl isocyanide (TosMIC) and potassium tert-butoxide, the ketone is directly converted to a 3-cyano derivative[5]. The nitrile is then hydrolyzed to a carboxylic acid and reduced using Borane-THF complex (BH 3​ ·THF).

  • Mechanistic Drawback: TosMIC is highly toxic and expensive. Furthermore, the harsh acidic conditions required to hydrolyze the sterically hindered nitrile often lead to partial decomposition of the tertiary amine core, resulting in poor batch-to-batch reproducibility.

Quantitative Performance Matrix

The following table summarizes the performance metrics of each route based on standardized laboratory scale-up (50g input).

ParameterRoute A (HWE + Reduction)Route B (MOM-Wittig)Route C (TosMIC Cyanation)
Overall Yield (from Ketone) 55 – 65% 35 – 45%40 – 50%
Stereocontrol (exo:endo) ~4:1 (Hydrogenation controlled)~1:1 (Hydride attack controlled)~2:1 (Thermodynamic cyanation)
Scalability High (Standard reagents, easy workup)Low (Ph 3​ PO purification issues)Moderate (Toxic reagents, harsh hydrolysis)
E-Factor (Waste Generation) Moderate HighHigh
Primary Operational Challenge Exothermic LiAlH 4​ quenchChromatographic separationHandling toxic intermediates

Mechanistic Pathway Visualization

G Core 9-isopropyl-9-azabicyclo [3.3.1]nonan-3-one HWE_Step1 HWE Olefination (Triethyl phosphonoacetate) Core->HWE_Step1 Route A (Optimal) MOM_Step1 MOM-Wittig (MOM-PPh3Cl + t-BuOK) Core->MOM_Step1 Route B Tos_Step1 TosMIC Cyanation (t-BuOK, DME) Core->Tos_Step1 Route C HWE_Step2 Pd/C Hydrogenation & LiAlH4 Reduction HWE_Step1->HWE_Step2 Target [9-(Propan-2-yl)-9-azabicyclo [3.3.1]nonan-3-yl]methanol HWE_Step2->Target MOM_Step2 Acid Hydrolysis & NaBH4 Reduction MOM_Step1->MOM_Step2 MOM_Step2->Target Tos_Step2 Acid Hydrolysis & BH3-THF Reduction Tos_Step1->Tos_Step2 Tos_Step2->Target

Divergent synthetic pathways from the granatanone core to the target methanol derivative.

Validated Experimental Protocols (Route A)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every critical step includes the underlying causality and an In-Process Control (IPC) to verify success before proceeding.

Phase 1: Synthesis of 9-isopropyl-9-azabicyclo[3.3.1]nonan-3-one
  • Preparation of Buffer: Dissolve sodium acetate (0.5 mol) in 500 mL of deionized water and adjust the pH to 4.5 using glacial acetic acid.

    • Causality: The pH 4.5 buffer is the most critical parameter. It ensures the isopropylamine remains sufficiently nucleophilic to attack the glutaraldehyde, while keeping the acetonedicarboxylic acid partially protonated to facilitate the sequential double Mannich condensation and spontaneous decarboxylation[3].

  • Reagent Addition: Cool the buffer to 0°C. Sequentially add isopropylamine (0.5 mol), glutaraldehyde (25% aq. solution, 0.5 mol), and acetonedicarboxylic acid (0.5 mol).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 48 hours.

    • Self-Validating IPC: Monitor the reaction via GC-MS. The reaction is deemed successful when the intermediate iminium species is fully consumed and the m/z 181 molecular ion peak (granatanone) stabilizes.

  • Workup: Basify the aqueous layer to pH 12 using 4N NaOH and extract with dichloromethane (3 x 200 mL). Dry over MgSO 4​ and concentrate to yield the crude ketone.

Phase 2: HWE Olefination & Reduction (Route A)
  • Olefination: Suspend NaH (60% in mineral oil, 1.2 eq) in anhydrous THF at 0°C under N 2​ . Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 minutes until hydrogen evolution ceases. Add the bicyclic ketone (1.0 eq) dissolved in THF.

    • Causality: NaH irreversibly deprotonates the phosphonoacetate, driving the formation of the highly nucleophilic phosphonate carbanion, ensuring complete conversion of the sterically hindered ketone.

  • Hydrogenation: Isolate the unsaturated ester via standard aqueous workup. Dissolve in ethanol, add 10% Pd/C (10 wt%), and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite.

  • Reduction to Methanol: Dissolve the saturated ester in anhydrous THF and cool to 0°C. Slowly add LiAlH 4​ (2.0 eq) in portions.

    • Causality: LiAlH 4​ is mandatory here; milder reagents like NaBH 4​ cannot reduce the ester intermediate to the primary alcohol.

    • Self-Validating IPC: Quench a 0.1 mL aliquot with EtOAc/water and analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the ester spot (R f​ ~0.7) and the appearance of a highly polar alcohol spot (R f​ ~0.2) validates the reduction.

  • Fieser Quench: Quench the LiAlH 4​ using the Fieser method ( x mL water, x mL 15% NaOH, 3x mL water). Filter the granular aluminum salts, concentrate the filtrate, and recrystallize from heptane/ethyl acetate to yield pure[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol.

References

  • 1209437-82-0|(9-Isopropyl-9-azabicyclo[3.3.1]nonan-3-yl)methanol BLD Pharm
  • Stereochemistry of 9-Azabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide Benchchem
  • C-Alkylation of Chiral Tropane- and Homotropane-Derived Enamines ACS Public
  • Identification of the Optimal Framework for Nitroxyl Radical/Hydroxylamine in Copper-Cocatalyzed Aerobic Alcohol Oxidation ACS Public
  • Base-Mediated Regioselective [3 + 3] Annulation of Alkylidene Malononitriles with Trifluoromethyl Alkenes via Dual C–F Bond Cleavage ACS Public

Sources

Safety Operating Guide

[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is a structurally rigid bicyclic amine (a granatane derivative) featuring an isopropyl-substituted nitrogen and a hydroxymethyl group. Compounds in the bicyclic amine class—such as tropanes, granatanes, and related natural alkaloids—are frequently utilized as privileged scaffolds in drug discovery due to their conformational restriction and ability to interact with central nervous system targets, including nicotinic acetylcholine receptors ()[1]. Because of its basic tertiary amine functionality and potential neuropharmacological activity, this compound must be handled as a hazardous pharmaceutical intermediate, requiring strict operational and disposal oversight.

Physicochemical & Hazard Profiling

Understanding the chemical nature of the compound is the foundational step in building self-validating safety protocols. The tertiary amine makes the molecule basic, meaning it can react exothermically with strong acids and will partition into acidic aqueous layers during extractions.

Table 1: Quantitative and Qualitative Data Summary

Property / ParameterExpected Characteristic / ValueOperational & Safety Implication
Chemical Class Bicyclic tertiary amine / AlcoholBasic; incompatible with strong oxidizers and concentrated acids.
Physical State Solid or highly viscous liquid (RT)Risk of aerosolization if milled; requires careful, draft-free weighing.
Solubility Soluble in MeOH, DCM, EtOAc; slightly in H₂OOrganic waste streams will be the primary disposal route.
Toxicity Profile Potential neurotoxin / IrritantMay cause respiratory/skin irritation or systemic effects upon absorption[2].
Environmental Hazard Toxic to aquatic lifeSTRICT PROHIBITION against sink/drain disposal[3].

Prerequisite Safety & Engineering Controls

To ensure occupational safety and compliance with the[3], the following controls must be implemented before handling:

  • Engineering Controls: All weighing, transferring, and reactions must be conducted in a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with chemical-resistant nitrile or neoprene (minimum 4 mil thickness). Bicyclic amines can act as skin penetration enhancers.

    • Eye Protection: ANSI Z87.1-compliant chemical splash goggles.

    • Body: Flame-retardant (FR) laboratory coat, fully buttoned.

Operational Handling: Step-by-Step Methodology

When incorporating[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol into synthetic workflows (e.g., esterification of the alcohol or further alkylation), follow this self-validating transfer protocol to minimize exposure:

  • Workspace Preparation: Line the fume hood workspace with a highly absorbent, poly-backed bench pad to catch micro-spills.

  • Weighing: Tare a static-free weigh boat. Transfer the compound using a clean stainless-steel micro-spatula.

    • Causality: Static charge can cause fine powders of bicyclic amines to aerosolize, leading to unintended inhalation exposure. Using anti-static tools mitigates this risk.

  • In-Situ Dissolution: Dissolve the compound in the reaction solvent (e.g., dichloromethane or ethanol) inside the primary container before transferring it to the main reaction flask.

    • Causality: Transferring liquids via syringe or pipette drastically reduces the risk of airborne particulate spread compared to transferring dry powders.

  • Decontamination of Tools: Immediately rinse the spatula and weigh boat with a compatible solvent (e.g., methanol) into a designated liquid waste beaker before removing them from the hood.

Step-by-Step Disposal Procedures

Improper disposal of pharmacologically active amines poses severe environmental and regulatory risks. Under no circumstances should this compound be poured down the drain ()[3]. Follow these strict segregation and disposal pathways, aligned with standard university and EPA guidelines ()[4].

Protocol A: Liquid Waste Disposal

  • Segregation: Determine if the solvent matrix is halogenated (e.g., DCM, chloroform) or non-halogenated (e.g., methanol, ethyl acetate, water).

  • Neutralization Check (Self-Validation): If the waste is highly basic due to a high amine concentration, test the pH. Cautiously neutralize it to pH 6-8 using dilute hydrochloric acid (1M HCl) in an ice bath before bulking.

    • Causality: Mixing highly basic amine waste with acidic waste in a bulk carboy can trigger violent, gas-producing exothermic neutralization reactions.

  • Transfer: Pour the liquid into the appropriate, clearly labeled "Hazardous Waste" carboy (e.g., "Halogen-Free Organic Waste").

  • Secondary Containment: Ensure the waste carboy is stored in a secondary containment bin to capture catastrophic leaks.

Protocol B: Solid Waste Disposal

  • Collection: Place all contaminated consumables (weigh boats, pipette tips, bench pads, and outer gloves) into a puncture-resistant, transparent plastic bag inside the fume hood.

  • Labeling: Seal the bag and label it explicitly as "Hazardous Solid Waste - Trace Bicyclic Amines."

  • Final Disposal: Transfer the sealed bag to the laboratory's designated solid hazardous waste drum for eventual high-temperature incineration. Do not place in standard biohazard bags, as those are often steam-sterilized and landfilled rather than incinerated[4].

Protocol C: Accidental Spill Cleanup

  • Containment: Immediately isolate the spill area. If liquid, surround the spill with chemical absorbent pads or vermiculite.

  • Absorption/Collection: Sweep up the absorbed material or solid powder using a disposable plastic dustpan and brush. Do not use a vacuum cleaner, as this will aerosolize the amine.

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution or an acidic detergent to degrade and remove residual amine, followed by a water wipe.

  • Disposal: Treat all cleanup materials as Hazardous Solid Waste (Protocol B).

Process Visualization

The following diagram illustrates the logical flow of handling and waste segregation for this compound, ensuring environmental compliance and laboratory safety.

WasteWorkflow Handling [9-(Propan-2-yl)...] Handling in Fume Hood LiquidWaste Aqueous / Organic Liquid Waste Handling->LiquidWaste SolidWaste Contaminated PPE & Consumables Handling->SolidWaste Spill Accidental Spill or Leak Handling->Spill OrgBin Halogen-Free / Halogenated Liquid Waste Carboy LiquidWaste->OrgBin SolidBin Hazardous Solid Waste Container SolidWaste->SolidBin SpillKit Chemical Spill Kit (Absorbent Pads) Spill->SpillKit SpillKit->SolidBin

Workflow for handling, segregating, and disposing of bicyclic amine waste.

References

  • University of Otago. "Laboratory chemical waste disposal guidelines." University of Otago Health & Safety.[Link]

  • TRADESAFE. "Lab Safety Rules & Hazards." TRADESAFE Safety Hub. [Link]

  • National Center for Biotechnology Information (NCBI). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." PMC.[Link]

  • Wikipedia Contributors. "Anatoxin-a." Wikipedia, The Free Encyclopedia.[Link]

Sources

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: April 2026

The Foundation of Safety: Hazard Assessment of Analogous Compounds

Given the absence of a specific Safety Data Sheet (SDS) for [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, we must infer its potential hazards from related structures. For instance, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is classified as harmful if swallowed and can cause serious eye damage.[1] Similarly, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is known to be an irritant to the skin, eyes, and respiratory system.[2] Therefore, it is prudent to assume that [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol may exhibit similar hazardous properties. When handling a compound with an unknown hazard profile, it should be treated as hazardous until proven otherwise.[3]

Core Protective Measures: A Multi-Layered Defense

A comprehensive PPE strategy is not merely a checklist but a dynamic system that adapts to the specific experimental context. The following sections detail the essential PPE components and the rationale for their use.

Dermal Protection: Beyond a Single Pair of Gloves

The primary route of exposure in a laboratory setting is often through dermal contact. For a novel compound, a single layer of standard examination gloves is insufficient.

  • Glove Selection: Nitrile gloves are an excellent starting point, offering good resistance to a wide range of chemicals.[4] However, for chemicals of unknown toxicity, a double-gloving strategy is mandated. The inner glove provides a second barrier in case the outer glove is breached. For enhanced protection, especially when handling larger quantities or during prolonged procedures, a flexible laminate glove (such as Silver Shield® or 4H®) should be worn under a heavy-duty, chemically resistant outer glove.[5]

  • Lab Coats: A flame-resistant lab coat should be worn at all times in the laboratory.[5] This not only protects against chemical splashes but also provides a removable barrier in the event of a significant spill. For tasks with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.[4]

  • Footwear: Open-toed shoes are strictly prohibited in a laboratory environment. Fully enclosed leather or chemical-resistant footwear is required to protect against spills and falling objects.[6]

Eye and Face Protection: An Impenetrable Shield

The potential for eye irritation and serious eye damage from analogous compounds necessitates robust eye and face protection.

  • Safety Glasses and Goggles: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory activities.[3][6] However, when handling liquids that pose a splash hazard, chemical splash goggles are required as they form a seal around the eyes, offering superior protection.[5][6]

  • Face Shields: For procedures involving larger volumes, heating, or the potential for energetic reactions, a face shield must be worn in addition to safety goggles.[5][6] The face shield protects the entire face from splashes and projectiles.

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory irritation from similar compounds means that inhalation exposure must be controlled.

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls. All work with [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol, especially when in solid (powder) form or when there is a potential to generate aerosols, must be conducted within a certified chemical fume hood.[3]

  • Respirators: In the rare event that work cannot be conducted within a fume hood, or during a large spill cleanup, respiratory protection will be necessary. A NIOSH-approved N95 or higher-rated particulate respirator may be sufficient for powders, but for potential vapors or when the hazard is not fully characterized, a half-mask or full-face respirator with appropriate chemical cartridges is required.[4] The use of respirators necessitates a formal respiratory protection program, including fit-testing and medical clearance.

Summary of Recommended Personal Protective Equipment

Activity Gloves Body Protection Eye/Face Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Double nitrile glovesFlame-resistant lab coatSafety glasses with side shieldsNot required if in a fume hood
Handling solutions (small scale) Double nitrile glovesFlame-resistant lab coatChemical splash gogglesNot required if in a fume hood
Handling solutions (large scale or splash potential) Double nitrile gloves or chemically resistant outer glove over inner gloveFlame-resistant lab coat and chemical-resistant apronChemical splash goggles and face shieldNot required if in a fume hood
Spill cleanup Heavy-duty, chemically resistant gloves (double-gloved)Chemical-resistant coveralls or suitChemical splash goggles and face shieldAir-purifying respirator with appropriate cartridges

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol.

PPE_Selection_Workflow PPE Selection Workflow for Novel Compounds start Start: Assess Task fume_hood Can work be done in a certified chemical fume hood? start->fume_hood solid_or_aerosol Handling solid or potential for aerosol generation? fume_hood->solid_or_aerosol Yes stop_work Stop Work! Consult EHS for alternative engineering controls. fume_hood->stop_work No splash_risk Significant splash risk? solid_or_aerosol->splash_risk No respirator Consult EHS: - Requires respirator (N95 or higher) solid_or_aerosol->respirator Yes ppe_basic Minimum PPE: - Double nitrile gloves - Flame-resistant lab coat - Safety glasses with side shields splash_risk->ppe_basic No ppe_goggles Upgrade to: - Chemical splash goggles splash_risk->ppe_goggles Yes ppe_face_shield Add: - Face shield - Chemical-resistant apron ppe_goggles->ppe_face_shield Large volume or high energy potential

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.